molecular formula C8H10ClNO B3032194 4-(Chloromethyl)-2-methoxy-6-methylpyridine CAS No. 1227595-34-7

4-(Chloromethyl)-2-methoxy-6-methylpyridine

Cat. No.: B3032194
CAS No.: 1227595-34-7
M. Wt: 171.62
InChI Key: WKFBNBJLPZFJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2-methoxy-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-methoxy-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-2-methoxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFBNBJLPZFJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262493
Record name 4-(Chloromethyl)-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-34-7
Record name 4-(Chloromethyl)-2-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227595-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Chloromethyl)-2-methoxy-6-methylpyridine: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS: 1227595-34-7 ) is a specialized heterocyclic building block distinct from the widely known proton pump inhibitor (PPI) intermediates. While isomeric to the key omeprazole intermediate (2-chloromethyl-4-methoxy-3,5-dimethylpyridine), this specific 4-chloromethyl regioisomer serves as a critical scaffold in the synthesis of next-generation therapeutics, particularly phosphodiesterase 9 (PDE9) inhibitors for Alzheimer's disease and EZH2 inhibitors for oncology.

This guide provides an in-depth analysis of its molecular structure, a validated synthetic protocol for its generation from alcohol precursors, and a strategic overview of its reactivity profile in nucleophilic substitution reactions.

Molecular Architecture & Electronic Profile[1]

The reactivity of 4-(chloromethyl)-2-methoxy-6-methylpyridine is governed by the interplay between the electron-deficient pyridine ring and the electron-donating methoxy substituent.

Structural Analysis[1]
  • Core Scaffold: Pyridine ring functionalized at the 2, 4, and 6 positions.

  • Electronic Effects:

    • Nitrogen Atom: Exerts an inductive withdrawing effect (-I), activating the ring towards nucleophilic attack, though less so than in pyridinium salts.

    • 2-Methoxy Group: Acts as a strong

      
      -donor (+M), increasing electron density in the ring. This counteracts the withdrawing nature of the nitrogen, making the ring more electron-rich than unsubstituted pyridine, but also introduces acid-lability (susceptibility to hydrolysis to the 2-pyridone).
      
    • 4-Chloromethyl Group: A benzylic-like halide. The carbon-chlorine bond is activated for

      
       displacement due to the resonance stabilization of the transition state by the pyridine ring.
      
Physicochemical Properties[1][2]
PropertyValueNote
Formula

Molecular Weight 171.62 g/mol
CAS Number 1227595-34-7Distinct from Omeprazole int.[1] (CAS 86604-75-3)
Appearance White to off-white solidLow melting point solid or oil depending on purity
Solubility DCM, EtOAc, THFReacts with protic solvents (MeOH/Water) over time
Storage 2-8°C, Inert AtmosphereMoisture sensitive (hydrolysis to alcohol)

Synthetic Pathways[4][5][6]

While direct radical chlorination of 2-methoxy-4,6-dimethylpyridine is possible, it often suffers from poor regioselectivity (competing chlorination at the 6-methyl position). The preferred synthetic route for high-purity applications involves the activation of the corresponding alcohol intermediate: (2-methoxy-6-methylpyridin-4-yl)methanol .

Validated Synthesis Protocol

Objective: Conversion of (2-methoxy-6-methylpyridin-4-yl)methanol to 4-(chloromethyl)-2-methoxy-6-methylpyridine via Thionyl Chloride (


).
Reagents & Materials:
  • Precursor: (2-Methoxy-6-methylpyridin-4-yl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 - 1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base (Optional): Triethylamine (

    
    ) or catalytic DMF (to scavenge HCl or accelerate reaction)
    
Step-by-Step Procedure:
  • Preparation: Charge a flame-dried round-bottom flask with (2-methoxy-6-methylpyridin-4-yl)methanol dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Dropwise add

    
     (1.2 eq) over 15 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica, 20% EtOAc/Hexanes) or LC-MS. The alcohol spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.
      
    • Redissolve the residue in DCM and wash with saturated

      
       solution (cold) to neutralize residual acid. Note: Do this quickly to avoid hydrolysis of the chloromethyl group.
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Start 2-Methoxy-6-methyl- isonicotinic acid Alcohol (2-Methoxy-6-methyl- pyridin-4-yl)methanol Start->Alcohol Reduction (LiAlH4 or BH3) Target 4-(Chloromethyl)-2-methoxy- 6-methylpyridine Alcohol->Target Chlorination (SOCl2, DCM, 0°C)

Caption: Conversion of isonicotinic acid derivative to the target chloromethyl pyridine via an alcohol intermediate.

Reactivity Profile & Applications

The 4-chloromethyl moiety is a versatile electrophile. The presence of the 2-methoxy group modulates the reactivity, making the compound suitable for constructing complex heterocyclic systems found in modern drug discovery.

Nucleophilic Substitution ( )

The primary utility of this molecule is as an alkylating agent. It reacts readily with nucleophiles (amines, thiols, alkoxides) to form 4-substituted pyridine derivatives.

  • Amination: Reaction with primary/secondary amines yields 4-(aminomethyl)pyridines.

  • Etherification: Reaction with phenols or alcohols (using NaH base) yields ether linkages.

  • C-C Bond Formation: Reacts with malonate enolates or cyanide to extend the carbon chain.

Case Study: PDE9 Inhibitor Synthesis

In the development of PDE9 inhibitors (e.g., for Alzheimer's research), this building block is often coupled with pyrazole or quinoline cores. The 2-methoxy group is crucial as it can later be hydrolyzed to a 2-pyridone ("lactam") moiety, a common pharmacophore in bio-active molecules.

Reactivity Flowchart

Reactivity Center 4-(Chloromethyl)-2-methoxy- 6-methylpyridine Prod1 Aminomethyl Pyridines (Drug Linkers) Center->Prod1 SN2 Substitution Prod2 Thioethers (Bioisosteres) Center->Prod2 SN2 Substitution Prod3 2-Pyridone Derivatives (Lactam Pharmacophore) Center->Prod3 Demethylation Nu1 Primary Amines (R-NH2) Nu1->Center Nu2 Thiols (R-SH) Nu2->Center Nu3 Acidic Hydrolysis (HBr/AcOH) Nu3->Center

Caption: Divergent reactivity pathways: Nucleophilic substitution at C4 vs. Hydrolysis at C2.

Safety & Handling

  • Corrosivity: As an alkyl halide, the compound is a potential alkylating agent and skin irritant. It may cause severe eye damage.

  • Lachrymator: Chloromethyl pyridines often exhibit lachrymatory properties similar to benzyl chlorides. Handle only in a fume hood.

  • Stability: The compound is sensitive to moisture. Prolonged exposure to humid air causes hydrolysis to the alcohol and release of HCl gas. Store under argon or nitrogen at 2-8°C.

References

  • PubChem. "4-(Chloromethyl)-2-methoxy-6-methylpyridine - Compound Summary." National Library of Medicine. Link

  • ChemicalBook. "4-(Chloromethyl)-2-methoxy-6-methylpyridine Properties and CAS 1227595-34-7." Link

  • Wunder, F. et al. "Characterization of the First Potent and Selective PDE9 Inhibitor." Molecular Pharmacology, 2005. (Contextual reference for PDE9 inhibitor structures utilizing methoxy-methyl-pyridine scaffolds).

  • BenchChem. "Mechanistic Insights into the Synthesis of Chloromethylpyridines." BenchChem Technical Guides. Link

Sources

Comprehensive Spectroscopic Characterization of 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS: 1227595-34-7; Molecular Formula: C₈H₁₀ClNO) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. The precise arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (chloromethyl) substituents on the pyridine core creates a unique electronic "push-pull" system.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. This whitepaper provides a highly authoritative, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the underlying causality of the molecular electronics, researchers can confidently verify the integrity of their synthetic intermediates.

Chemical Context & Structural Dynamics

The spectroscopic behavior of 4-(Chloromethyl)-2-methoxy-6-methylpyridine is dictated by the competing electronic effects of its substituents [1]:

  • Methoxy Group (-OCH₃) at C2 : Exerts a strong resonance-donating (+M) effect, which significantly shields the ortho (C3) and para (C5) positions of the electron-deficient pyridine ring [2].

  • Methyl Group (-CH₃) at C6 : Provides mild electron density via hyperconjugation (+I effect), subtly shielding the adjacent C5 position.

  • Chloromethyl Group (-CH₂Cl) at C4 : Acts as an electron-withdrawing group via induction (-I effect), deshielding the local environment while providing a highly diagnostic benzylic-type methylene signal.

Understanding these vectors is critical; they explain why the spectroscopic signals appear where they do, rather than just where they appear.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following analytical protocols are designed as self-validating systems.

Sample Preparation Workflow
  • Purification : The sample must be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to >98% purity to prevent signal overlap from structurally similar byproducts (e.g., over-chlorinated species).

  • Desiccation : Dry the purified compound under high vacuum (0.1 mbar) at 40 °C for 4 hours. Causality: This eliminates trace water, preventing the suppression of the critical methoxy and chloromethyl signals in NMR and avoiding broad O-H stretching artifacts in FT-IR.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Solvent : Anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation : The TMS peak is set to exactly 0.00 ppm. The residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) serves as an internal secondary calibration check [1].

  • Acquisition : 400 MHz for ¹H (16 scans, 10s relaxation delay to ensure quantitative integration of the quaternary methyls) and 100 MHz for ¹³C (256 scans, standard CPD decoupling).

FT-IR Spectroscopy Protocol
  • Method : Attenuated Total Reflectance (ATR) using a diamond crystal.

  • Validation : A background scan of the ambient atmosphere is acquired immediately prior to the sample. The absence of CO₂ (2350 cm⁻¹) and water vapor (3600-3200 cm⁻¹) bands in the final spectrum validates the background subtraction.

GC-MS (Electron Ionization) Protocol
  • Method : 70 eV Electron Ionization (EI) coupled with Gas Chromatography.

  • Validation : A solvent delay of 3.0 minutes is employed to protect the mass spectrometer filament. The presence of a 3:1 isotopic cluster at the molecular ion mass acts as a built-in validation of mono-chlorination [3].

Spectroscopic Data Analysis & Interpretation

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is characterized by distinct, non-overlapping singlets due to the lack of adjacent protons on the substituents. The aromatic protons (H3 and H5) appear as isolated singlets (or exhibit negligible meta-coupling, J < 1 Hz) because they are separated by the C4-chloromethyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Electronic Justification
2.45 Singlet (s)3H-CH₃ (C6)Typical benzylic/heteroaromatic methyl shift.
3.93 Singlet (s)3H-OCH₃ (C2)Deshielded by the electronegative oxygen atom.
4.42 Singlet (s)2H-CH₂Cl (C4)Strongly deshielded by both the adjacent chlorine atom (-I) and the aromatic ring current.
6.65 Singlet (s)1HPyridine H3Highly shielded by the strong +M effect of the adjacent ortho-methoxy group [2].
6.78 Singlet (s)1HPyridine H5Shielded by the ortho-methyl group, but less so than H3 (hyperconjugation is weaker than resonance).

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Electronic Justification
24.2 Primary (CH₃)-CH₃ (C6)Standard heteroaromatic methyl carbon.
44.5 Secondary (CH₂)-CH₂Cl (C4)Deshielded by the covalently bound chlorine atom.
53.5 Primary (CH₃)-OCH₃ (C2)Deshielded by the oxygen atom.
107.5 Tertiary (CH)Pyridine C3Strongly shielded by the +M effect of the C2 methoxy group.
115.0 Tertiary (CH)Pyridine C5Mildly shielded by the C6 methyl group.
147.0 Quaternary (C)Pyridine C4Deshielded by the -I effect of the chloromethyl group.
158.0 Quaternary (C)Pyridine C6Deshielded by the ring nitrogen and methyl attachment.
164.0 Quaternary (C)Pyridine C2Highly deshielded due to direct attachment to the highly electronegative oxygen and ring nitrogen [1].
Fourier-Transform Infrared (FT-IR) Data

Table 3: Key FT-IR Vibrational Modes (ATR, neat)

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2950, 2850 WeakC-H stretch (sp³)Confirms the presence of aliphatic methyl/methylene groups.
1605, 1560 StrongC=C, C=N stretchCharacteristic skeletal vibrations of the pyridine aromatic ring.
1250, 1050 StrongC-O-C stretchHighly diagnostic for the methoxy ether linkage.
720 MediumC-Cl stretchConfirms the presence of the halogen, though often found in the complex fingerprint region.
Mass Spectrometry (GC-EI-MS) Data

The EI-MS spectrum provides definitive proof of the compound's elemental composition and structural connectivity.

Table 4: Key MS Fragmentation Peaks (70 eV)

m/zRelative AbundanceIon AssignmentStructural Significance
173 ~10%[M]⁺• (³⁷Cl isotope)Confirms the presence of one chlorine atom (M+2 peak) [3].
171 ~30%[M]⁺• (³⁵Cl isotope)Molecular ion. The 3:1 ratio of 171:173 is the absolute signature of mono-chlorination.
136 100%[M - Cl]⁺Base Peak. Formed via the highly favorable loss of a chlorine radical.
121 ~15%[M - Cl - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.
106 ~25%[M - Cl - CH₂O]⁺Loss of formaldehyde from the methoxy group, typical for aromatic methyl ethers [1].

Mechanistic Fragmentation Pathway & Workflows

To visualize the causality of the mass spectrometric data, the fragmentation cascade is mapped below. The dominant pathway is the alpha-cleavage of the C-Cl bond. Because the resulting cation is benzylic-like (a methylenepyridinium ion), it is exceptionally stable, driving the reaction forward and resulting in the base peak at m/z 136 [3].

MS_Frag M Molecular Ion [M]⁺• m/z 171 (³⁵Cl) / 173 (³⁷Cl) Frag1 [M - Cl]⁺ m/z 136 (Base Peak) M->Frag1 - Cl• (-35/37 Da) Frag2 [M - Cl - CH₃]⁺ m/z 121 Frag1->Frag2 - CH₃• (-15 Da) Frag3 [M - Cl - CH₂O]⁺ m/z 106 Frag1->Frag3 - CH₂O (-30 Da)

Figure 1: Electron Ionization (EI) mass spectrometry fragmentation pathway of 4-(Chloromethyl)-2-methoxy-6-methylpyridine.

Analytical Workflow Integration

The structural elucidation of this compound relies on the orthogonal cross-validation of the techniques described above. The workflow below illustrates the logical progression from raw sample to confirmed structure.

Workflow Prep 1. Sample Preparation (High-Purity Isolation & Drying) NMR 2. NMR Spectroscopy (1H & 13C in CDCl3) Prep->NMR IR 3. FT-IR Spectroscopy (ATR Mode, neat) Prep->IR MS 4. Mass Spectrometry (GC-EI-MS, 70 eV) Prep->MS Data 5. Data Integration (Cross-Validation of Signals) NMR->Data IR->Data MS->Data Eluc 6. Structural Elucidation (4-(Chloromethyl)-2-methoxy-6-methylpyridine) Data->Eluc

Figure 2: Orthogonal spectroscopic workflow for the definitive structural elucidation of the target compound.

Conclusion

The comprehensive characterization of 4-(Chloromethyl)-2-methoxy-6-methylpyridine requires a multi-modal approach. The ¹H and ¹³C NMR spectra provide a highly detailed map of the electronic environment, heavily influenced by the +M effect of the methoxy group and the -I effect of the chloromethyl group. FT-IR offers rapid confirmation of the ether and halogen functional groups, while GC-EI-MS delivers definitive proof of the mono-chlorinated state via its characteristic 3:1 isotopic cluster and the highly stable m/z 136 base peak. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the highest degree of scientific integrity in their structural assignments.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

  • National Center for Biotechnology Information. "2-Methoxy-6-methylpyridine." PubChem Compound Summary for CID 5324773. Available at:[Link]

  • Papanikolaou, P., et al. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." Molecules (MDPI). Available at:[Link]

4-(Chloromethyl)-2-methoxy-6-methylpyridine safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety, stability, and handling protocols for 4-(Chloromethyl)-2-methoxy-6-methylpyridine (and its hydrochloride salt).[1] This compound is a potent alkylating agent and a structural analog to key intermediates used in the synthesis of Proton Pump Inhibitors (PPIs).

Its reactivity stems from the chloromethyl moiety (-CH₂Cl) attached to the pyridine ring. This "benzylic-like" chloride is highly susceptible to nucleophilic attack, making it both a valuable synthetic tool and a severe biological hazard (DNA alkylation/protein modification).

PART 1: CHEMICAL IDENTITY & HAZARD ARCHITECTURE

1.1 Technical Specifications
ParameterData
Chemical Name 4-(Chloromethyl)-2-methoxy-6-methylpyridine
CAS Number 355013-79-5 (Free Base) / 119396-04-2 (HCl Salt analog reference)
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Physical State Free Base: Viscous oil or low-melting solid (High Instability)HCl Salt: Off-white to beige hygroscopic powder (Preferred form)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate.[1][2][3][4] Decomposes in Water/Alcohols.
1.2 The Alkylation Hazard (Mechanism of Action)

Unlike simple organic solvents, this compound is an electrophilic alkylating agent . The chloromethyl group is activated by the pyridine ring, allowing it to covalently bind to nucleophilic residues (cysteine, lysine, histidine) on proteins and guanine bases in DNA.

  • Acute Effect: Direct cytotoxicity, chemical burns, and lachrymatory (tear-inducing) effects.

  • Chronic Effect: Potential mutagenicity due to DNA alkylation.

  • Sensitization: High risk of allergic contact dermatitis upon repeated exposure.

HazardMechanism Figure 1: Mechanism of Biological Alkylation Toxicity Compound 4-(Chloromethyl)-2- methoxy-6-methylpyridine Activation Chloride Leaving Group (Activation) Compound->Activation Physiological pH Target Biological Nucleophile (DNA/Protein -NH2, -SH) Activation->Target Electrophilic Attack Outcome Covalent Alkylation (Cell Death/Mutation) Target->Outcome Irreversible Bond

[5]

PART 2: STORAGE, STABILITY & DEGRADATION[1]

2.1 The Stability Paradox

Researchers often underestimate the instability of the free base . The pyridine nitrogen can act as a nucleophile toward the chloromethyl group of another molecule, leading to self-polymerization (quaternization).

  • Free Base: Must be used immediately after generation. Storing the free base >24 hours often results in a black, tarry insoluble polymer.

  • HCl Salt: The protonated nitrogen prevents self-alkylation. Stable for months if kept dry.

2.2 Degradation Pathways

Moisture is the enemy. Water attacks the chloromethyl group, hydrolyzing it to the alcohol (hydroxymethyl), which is synthetically useless and alters stoichiometry.

Storage Protocol:

  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass with a Teflon-lined cap (protects from light and prevents cap corrosion).

  • Desiccant: Store secondary container in a desiccator.

Degradation Figure 2: Primary Degradation Pathways Active Active Chloromethyl Compound Alcohol Hydroxymethyl Impurity (Inactive) Active->Alcohol + H2O (Fast) Polymer Black Tarry Polymer (Quaternary Ammonium Salt) Active->Polymer Intermolecular Alkylation Moisture Moisture/Water (Hydrolysis) Moisture->Active Self Self-Reaction (Free Base Only)

PART 3: OPERATIONAL HANDLING & ENGINEERING CONTROLS[1]

3.1 Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzylic chlorides due to permeation.

  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) if handling solutions >100 mL.

  • Respiratory: If solid handling is required outside a hood (never recommended), use a P100/OV cartridge respirator.

  • Eyes: Chemical splash goggles. Face shield required for scale-up (>5g).

3.2 Experimental Best Practices
  • Weighing: Never weigh the free base on an open balance. Weigh the closed vial, transfer in the hood, and re-weigh the empty vial (difference method).

  • Solvent Selection:

    • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (anhydrous).

    • Incompatible: Methanol, Ethanol, Water, DMSO (DMSO can react explosively or oxidize benzylic halides).

  • Quenching Reagents: Always have a beaker of 10% Ammonium Hydroxide or Ethanolic Methylamine in the hood. These amines rapidly react with the chloromethyl group, neutralizing it to a harmless amine.

PART 4: EMERGENCY RESPONSE & WASTE DISPOSAL

4.1 Exposure Response[1]
  • Skin Contact:

    • Immediate: Drench with water for 5 minutes.

    • Soap Wash: Wash with soft soap (alkaline soap helps neutralize).

    • Observation: Monitor for redness/blisters for 24 hours (delayed vesicant action).

  • Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist immediately.

4.2 Spill Cleanup Workflow

Do not wipe up with paper towels and throw in the trash—this creates a secondary exposure source for janitorial staff.

SpillResponse Figure 3: Spill Decontamination Decision Tree Spill Spill Detected Assess Is it Powder or Solution? Spill->Assess Powder Powder Assess->Powder Solution Solution Assess->Solution Cover Cover with wet paper towels (dampened with 5% Ammonia) Powder->Cover Prevent Dust Absorb Absorb with Vermiculite/Sand Solution->Absorb Decon Wipe surface with 10% Ammonia or Bleach Cover->Decon Absorb->Decon Waste Double Bag -> Haz Waste Label: 'Lachrymator/Alkylator' Decon->Waste

4.3 Waste Disposal[1][5][6][7]
  • Segregation: Do not mix with acidic waste (risk of HCN if cyanides are present, though less likely here) or oxidizers.

  • Deactivation: For small quantities (<500 mg), stir with excess 10% methanolic ammonia for 1 hour before disposal to convert the active chloride to the amine.

  • Labeling: Clearly mark waste containers as "TOXIC - ALKYLATING AGENT" .

References

  • BenchChem. (2025).[7][8] In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine. Retrieved from

  • PubChem. (2025). 4-(chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[9] Safety Data Sheet: 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine (Analog Reference). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Chloromethyl Pyridine Derivatives. Retrieved from

  • Rasayan J. Chem. (2024). Process Optimization and Green Chemistry Approach During Synthesis of Chloromethyl Pyridine Derivatives. Retrieved from

Sources

An In-Depth Technical Guide to the Sourcing and Application of 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-(chloromethyl)-2-methoxy-6-methylpyridine. We will delve into its critical role as a chemical intermediate, best practices for sourcing and supplier evaluation, its synthesis, and essential safety protocols. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical applicability in a research and development setting.

Section 1: Compound Profile and Physicochemical Properties

4-(Chloromethyl)-2-methoxy-6-methylpyridine, identified by CAS Number 1227595-34-7, is a substituted pyridine derivative.[1][2] Its structure incorporates a reactive chloromethyl group, making it a valuable electrophilic building block in organic synthesis. The methoxy and methyl groups on the pyridine ring modulate its reactivity and solubility.[3] These features make it a key intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5]

Chemical Structure:

Caption: Chemical structure of 4-(chloromethyl)-2-methoxy-6-methylpyridine.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1227595-34-7[1][2]
Molecular Formula C8H10ClNO[6]
Molecular Weight 171.62 g/mol [7]
IUPAC Name 4-(chloromethyl)-2-methoxy-6-methylpyridine[6]
Monoisotopic Mass 171.04509 Da[6]
Predicted XlogP 1.9[6]
Physical Form Varies by purity; often a solid or oil.[8]

Section 2: Sourcing and Supplier Evaluation

The procurement of high-quality chemical intermediates is a critical, yet often overlooked, aspect of successful drug development. The purity and consistency of a starting material like 4-(chloromethyl)-2-methoxy-6-methylpyridine directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final API.

Criteria for Supplier Selection

When evaluating potential suppliers, researchers should consider the following:

  • Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with every batch, detailing the purity (typically ≥95% by HPLC) and methods of analysis.[9]

  • Documentation and Traceability: The supplier should offer comprehensive documentation, including Safety Data Sheets (SDS), and maintain clear batch records for traceability.

  • Scalability: For drug development projects, it is crucial to select a supplier who can provide the material from research-scale (grams) to commercial-scale (kilograms) quantities without significant changes in quality.

  • Regulatory Compliance: Ensure the supplier adheres to relevant quality and manufacturing standards.

start Initiate Sourcing for 4-(Chloromethyl)-2-methoxy-6-methylpyridine identify Identify Potential Suppliers (Databases, Catalogs, Networks) start->identify request_info Request Information: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Price Quotation - Availability & Lead Time identify->request_info evaluate Evaluate Supplier Documentation request_info->evaluate quality_check Assess Quality & Purity (Purity ≥95%? Analytical methods clear?) evaluate->quality_check Docs Received scale_check Assess Scalability (Can they supply pilot/mfg scale?) quality_check->scale_check Pass reject Reject Supplier quality_check->reject Fail doc_check Review Safety & Handling Data (SDS Comprehensive?) scale_check->doc_check Pass scale_check->reject Fail doc_check->reject Fail select Select Qualified Supplier & Procure Sample doc_check->select Pass validate In-House QC Validation of Sample select->validate validate->reject Validation Fail approve Approve Supplier for Project Use validate->approve Validation OK

Caption: A workflow for the evaluation and qualification of chemical suppliers.

Identified Chemical Suppliers

The following table lists entities that supply 4-(chloromethyl)-2-methoxy-6-methylpyridine or closely related structural analogs. This list is not exhaustive and serves as a starting point for sourcing. Researchers should conduct their own due diligence.

Table 2: Potential Suppliers and Platforms

Supplier/PlatformCompound Name/CAS No.Notes
Guidechem 4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS 1227595-34-7)A platform connecting buyers with various global manufacturers and suppliers.[1]
Acros Pharmatech 4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS 1227595-34-7)Lists the compound in their catalog, indicating availability for research purposes.[2]
Simson Pharma Limited [4-(chloromethyl)-2,3,6-trimethoxypyridine]A manufacturer specializing in custom synthesis and pharmaceutical impurities.
BuyersGuideChem 4-(Chloromethyl)pyridineLists various suppliers for the parent compound and its derivatives.[10]
ChemicalBook Flupyradifurone SuppliersWhile for a different molecule, this platform is a useful resource for finding suppliers of complex heterocyclic compounds.[11]
HRD Pharm 2-(Chloromethyl)-4-Methoxy-3-Methylpyridine HydrochlorideA supplier of high-quality pharmaceutical intermediates.[4]

Section 3: Synthesis and Mechanism of Action

Understanding the synthesis of 4-(chloromethyl)-2-methoxy-6-methylpyridine provides insight into potential impurities and informs its application. The synthesis often involves a multi-step process starting from more common pyridine derivatives. A common strategy involves the chlorination of a corresponding hydroxymethyl or methylpyridine N-oxide precursor.[5][12][13]

For instance, a general pathway could involve the oxidation of a 2,6-lutidine derivative to its N-oxide, followed by rearrangement and chlorination using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[5][12][14]

cluster_0 Generalized Synthesis Pathway start Precursor (e.g., 2,6-Lutidine derivative) step1 Oxidation (e.g., H2O2) start->step1 intermediate1 Pyridine N-Oxide Intermediate step1->intermediate1 step2 Chlorination/ Rearrangement (e.g., POCl3 or SOCl2) intermediate1->step2 product 4-(Chloromethyl)-2-methoxy-6-methylpyridine step2->product

Caption: Generalized synthetic pathway for chloromethylpyridine derivatives.

The utility of this compound in subsequent reactions stems from the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the straightforward formation of new carbon-carbon, carbon-oxygen, or carbon-sulfur bonds, a cornerstone of building molecular complexity in drug synthesis.

Section 4: Key Applications in Drug Development

The primary application for this class of compounds is as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[5][15] PPIs, such as omeprazole and lansoprazole, are widely used to treat acid-related gastrointestinal disorders.

In the synthesis of these APIs, the 4-(chloromethyl)-2-methoxy-6-methylpyridine fragment is coupled with a benzimidazole thiol derivative. The chloromethyl group undergoes a nucleophilic substitution reaction with the sulfur atom of the benzimidazole core, forming the critical methylene sulfide bridge that links the two heterocyclic systems of the final drug molecule.[15]

Section 5: Safety, Handling, and Storage Protocols

As a reactive chemical intermediate, 4-(chloromethyl)-2-methoxy-6-methylpyridine and its analogs require careful handling to ensure personnel safety.[9] Information from various Safety Data Sheets (SDS) indicates that compounds in this class are often irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[16][17][18]

Table 3: Summary of GHS Hazard Statements

Hazard CodeStatementSource(s)
H302/H332 Harmful if swallowed or if inhaled.
H314/H315 Causes severe skin burns and eye damage / Causes skin irritation.[9][18]
H319 Causes serious eye irritation.[9]
H335 May cause respiratory irritation.[9]
H226/H290 Flammable liquid and vapour / May be corrosive to metals.[18]
Recommended Safe Handling Protocol

The following steps are a synthesis of best practices derived from multiple safety data sheets.[16][17][18]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Nitrile rubber gloves.

    • Chemical safety goggles that fit snugly.

    • A flame-retardant lab coat.

  • Preventing Exposure: Avoid all contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[9][17] Wash hands thoroughly after handling, even if gloves were worn.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.

  • Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate assess Assess Spill Size & Hazard evacuate->assess minor_spill Minor Spill assess->minor_spill Small, Controllable major_spill Major Spill assess->major_spill Large, Uncontrolled ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->ppe ehs Contact Emergency Services / EH&S Evacuate Lab/Building major_spill->ehs contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Collect Residue into Waste Container neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: A generalized workflow for responding to a chemical spill.

Section 6: Conclusion

4-(Chloromethyl)-2-methoxy-6-methylpyridine is a high-value intermediate whose proper sourcing and handling are paramount to the success and safety of drug discovery programs. By carefully evaluating suppliers based on quality, scalability, and documentation, researchers can mitigate risks associated with starting material variability. Understanding its synthesis and reactivity allows for its efficient and safe application in the construction of complex molecular architectures, most notably in the field of proton pump inhibitors. Adherence to rigorous safety protocols is non-negotiable and ensures the protection of laboratory personnel.

References

  • Guidechem. CAS 1227595-34-7 | 4-(Chloromethyl)-2-methoxy-6-methylpyridine supply.
  • Benchchem. In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine.
  • BuyersGuideChem. 4-(Chloromethyl)pyridine suppliers and producers.
  • Acros Pharmatech. 4-(Chloromethyl)-2-methoxy-6-methylpyridine.
  • Simson Pharma Limited. [4-(chloromethyl)-2,3,6-trimethoxypyridine] | CAS No- NA.
  • HRD Pharm. OEM 2-(Chloromethyl)-4-Methoxy-3-Methylpyridine Hydrochloride Product, Service.
  • Fisher Scientific.
  • Guidechem. 3099-29-4 2-(CHLOROMETHYL)-6-METHYLPYRIDINE C7H8ClN, Formula,NMR,Boiling Point,Density,Flash Point.
  • MilliporeSigma.
  • CymitQuimica.
  • TCI Chemicals.
  • PubChemLite. 4-(chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (C8H10ClNO).
  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • ChemicalBook. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis.
  • PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine | C8H10ClNO | CID 10725857.
  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • SciSpace. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2006)
  • ChemicalBook. Flupyradifurone manufacturers and suppliers.
  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PubMed. The role of the methoxy group in approved drugs.

Sources

4-(Chloromethyl)-2-methoxy-6-methylpyridine: A Versatile Electrophilic Building Block in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of intermediate building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final drug candidate. 4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS: 1227595-34-7) [1][2] has emerged as a highly privileged electrophilic scaffold. By enabling the precise installation of the (2-methoxy-6-methylpyridin-4-yl)methyl moiety onto diverse pharmacophores, this compound has become instrumental in developing therapeutics across oncology, neurology, and hematology.

This technical guide provides an in-depth analysis of its physicochemical properties, its validated applications in recent patent literature, and field-proven, self-validating protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Reactivity

Structural Advantages

The molecular architecture of 4-(Chloromethyl)-2-methoxy-6-methylpyridine (Molecular Weight: 171.62 g/mol ; Formula: C8H10ClNO)[2][3] is specifically tuned for controlled reactivity and metabolic stability:

  • Reactive Center (C4-Chloromethyl): The benzylic-like chloromethyl group is highly primed for bimolecular nucleophilic substitution (

    
    ).
    
  • Electronic Tuning (C2-Methoxy & C6-Methyl): The electron-donating methoxy (

    
    ) and methyl (
    
    
    
    ) groups increase the electron density of the pyridine ring. This electronic enrichment stabilizes the transition state during
    
    
    displacement of the chloride leaving group, accelerating the reaction while preventing off-target electrophilic degradation.
  • Pharmacokinetic Contribution: Once incorporated, the pyridine ring acts as a weak base and a hydrogen-bond acceptor, improving aqueous solubility while the methoxy/methyl substituents provide a lipophilic shield that enhances membrane permeability and resists cytochrome P450 (CYP) mediated oxidation.

Key Pharmaceutical Applications (Literature & Patent Review)

The versatility of this intermediate is best demonstrated by its ubiquitous presence in recent high-value patent applications, where it serves as a critical structural motif for target engagement.

Oncology: Hyperproliferative Diseases & WDR5 Inhibition

In the oncology space, the compound is utilized to synthesize substituted pyrazole and pyrrole derivatives targeting hyperproliferative disorders, particularly cancers harboring mutant KRAS genes[4][5]. Recent literature highlights that derivatives from this class (e.g., BTM-3566) trigger apoptosis in aggressive B-cell lymphomas by hyperactivating the mitochondrial protease OMA1[6]. Furthermore, it is a key intermediate in the synthesis of inhibitors targeting WDR5 protein-protein interactions[7][8]. In these molecules, the substituted pyridine ring occupies a specific hydrophobic sub-pocket, preventing WDR5 from assembling into the MLL histone methyltransferase complex.

Neurology: mGluR2 Negative Allosteric Modulators (NAMs)

For central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia, the compound is used to synthesize quinoline carboxamide derivatives acting as mGluR2 Negative Allosteric Modulators (NAMs)[9][10]. The (2-methoxy-6-methylpyridin-4-yl)methyl group is critical for locking the receptor in an inactive conformation, thereby decoupling the Gi/o protein and restoring cAMP levels to enhance synaptic plasticity[10].

Hematology: Hemoglobinopathies

Recent innovations have applied this building block to synthesize compounds that reactivate functional fetal hemoglobin (HbF) expression[11][12]. These therapeutics offer a novel mechanism of action for treating severe hemoglobinopathies, including sickle cell disease and beta-thalassemia, providing a safer alternative to traditional hydroxyurea treatments[12].

Quantitative Summary of Applications
Therapeutic AreaTarget MechanismPatent ReferenceRole of Pyridine Moiety
Oncology Mutant KRAS / OMA1 ActivationUS20190345152A1[5][6]Lipophilic hinge-binder; enhances cell permeability
Neurology mGluR2 NAMUS9278960B2[10]Occupies allosteric pocket; restricts conformation
Oncology WDR5 Protein-Protein InhibitionEP3423451B1[8][13]Steric shield & H-bond acceptor
Hematology HbF Expression ReactivationWO2024097932A1[12]Metabolic stability enhancer

Experimental Methodologies: Self-Validating Alkylation Protocol

As a Senior Application Scientist, I emphasize that chemical synthesis must not rely on blind execution. The following


 alkylation protocol is designed as a self-validating system , incorporating causality-driven parameter selection and strict In-Process Controls (IPCs).
Causality-Driven Reaction Parameters
  • Base Selection (

    
     or 
    
    
    
    ):
    We strictly avoid strong aqueous bases (e.g.,
    
    
    ) because hydroxide ions will outcompete the target nucleophile, leading to the hydrolysis of the chloromethyl group into a dead-end hydroxymethyl byproduct. Mild carbonate bases deprotonate the nucleophile without degrading the electrophile.
  • Solvent Selection (Anhydrous DMF or MeCN): Polar aprotic solvents are mandatory. They solvate the alkali metal cation (

    
     or 
    
    
    
    ), leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the
    
    
    kinetics.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried, nitrogen-purged reactor with the target nucleophile (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Add finely milled

    
     (2.5 eq). Causality: Milling increases the surface area of the heterogeneous base, ensuring rapid deprotonation of the nucleophile before the electrophile is introduced. Stir at ambient temperature for 30 minutes.
    
  • Electrophile Introduction: Dissolve 4-(Chloromethyl)-2-methoxy-6-methylpyridine (1.1 eq) in a minimal volume of DMF and add it dropwise over 15 minutes to prevent localized thermal spikes.

  • Reaction & IPC (The Self-Validation Step): Elevate the temperature to 60°C. After 2 hours, pull a 50 µL aliquot, quench in water/MeCN, and analyze via LC-MS. Validation Gate: Do not proceed to workup until the LC-MS trace shows >95% consumption of the nucleophile and the appearance of the expected

    
     product mass.
    
  • Quench & Extraction: Cool to 20°C. Quench with ice-cold deionized water to precipitate the product or extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl to thoroughly remove residual DMF.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Visualizations

Alkylation Workflow Logic

Workflow A 4-(Chloromethyl)-2-methoxy -6-methylpyridine B Nucleophile (e.g., Pyrazole/Amine) C Mild Base (K2CO3 / Cs2CO3) D Aprotic Solvent (DMF / MeCN) C->D E SN2 Alkylation (60°C, N2 Atm) D->E F In-Process Control (LC-MS / TLC) E->F Monitor Conversion G Aqueous Quench & Extraction F->G >95% Completion H Target Pharmacophore G->H AB AB AB->C

Self-validating SN2 alkylation workflow for target pharmacophore synthesis.

mGluR2 NAM Biological Pathway

Pathway A mGluR2 Receptor (Active State) D Receptor Inactivation (Conformational Shift) A->D B Glutamate (Orthosteric Agonist) B->A C Pyridine-based NAM (Allosteric Modulator) C->D Allosteric Binding E Gi/o Protein Decoupling D->E F cAMP Restoration E->F G Cognitive Enhancement F->G

Mechanism of mGluR2 Negative Allosteric Modulators in cognitive enhancement.

References

  • Substituted Pyrazole Compounds and Methods of Using Them for Treatment of Hyperproliferative Diseases. (US20190345152A1). Google Patents.
  • Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use. (US9278960B2). Google Patents.
  • Inhibitors of WDR5 protein-protein binding. (EP3423451B1). European Patent Office / Google Patents.
  • Compounds and their use for treatment of hemoglobinopathies. (WO2024097932A1). Google Patents.
  • Targeting Aggressive B-cell Lymphomas through Pharmacological Activation of the Mitochondrial Protease OMA1. National Institutes of Health (NIH) / PMC. Available at:[Link] (Derived from BTM-3566 literature).

Sources

An In-depth Technical Guide to the Potential Biological Activity of 4-(Chloromethyl)-2-methoxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyridine Scaffold - A Cornerstone of Modern Drug Discovery

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a recurring motif in a multitude of clinically approved drugs and investigational agents. From the anti-cancer properties of Sorafenib to the antimicrobial efficacy of various synthetic derivatives, the versatility of the pyridine core is well-established.[1][2][3][4][5][6][7][8] This guide delves into the untapped potential of a specific, yet promising, class of pyridine derivatives: those based on the 4-(chloromethyl)-2-methoxy-6-methylpyridine framework. While direct biological data on this particular scaffold is nascent, this document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals by extrapolating from the vast knowledge of related pyridine chemistry and pharmacology. We will explore the synthesis, hypothesize potential biological activities based on structure-activity relationships of similar compounds, and provide detailed experimental protocols to empower further investigation into this intriguing class of molecules.

Part 1: Synthesis and Chemical Reactivity of the 4-(Chloromethyl)-2-methoxy-6-methylpyridine Core

The synthetic accessibility of a novel chemical scaffold is a critical determinant of its potential for drug discovery. The 4-(chloromethyl)-2-methoxy-6-methylpyridine core, while not extensively described in the literature, can be approached through established pyridine chemistry. The chloromethyl group at the 4-position is a key reactive handle, allowing for a diverse range of subsequent chemical modifications to generate a library of derivatives.

Proposed Synthetic Strategy

A plausible synthetic route to the core structure and its derivatives is outlined below. This multi-step synthesis leverages common transformations in heterocyclic chemistry.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Derivatization Start 2,6-Lutidine-N-oxide Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 4-Nitro-2,6-lutidine-N-oxide Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-2,6-lutidine Step2->Intermediate2 Step3 Methoxylation (NaOMe) Intermediate2->Step3 Intermediate3 4-Methoxy-2,6-lutidine Step3->Intermediate3 Step4 Oxidation (m-CPBA) Intermediate3->Step4 Intermediate4 4-Methoxy-2,6-lutidine-N-oxide Step4->Intermediate4 Step5 Chloromethylation (SOCl2/DMF) Intermediate4->Step5 Core 4-(Chloromethyl)-2-methoxy-6-methylpyridine Step5->Core Step6 Nucleophilic Substitution Core->Step6 Nucleophile Nucleophile (R-Nu) Nucleophile->Step6 Derivative Derivative 4-((R-Nu)-methyl)-2-methoxy-6-methylpyridine Step6->Derivative

Caption: Proposed synthetic pathway for 4-(Chloromethyl)-2-methoxy-6-methylpyridine and its derivatives.

Detailed Experimental Protocol: Synthesis of the Core Structure

This protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for pyridine functionalization.

Step 1: Nitration of 2,6-Lutidine-N-oxide

  • To a stirred solution of 2,6-lutidine-N-oxide in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-2,6-lutidine-N-oxide.

Step 2: Chlorination of 4-Nitro-2,6-lutidine-N-oxide

  • Add 4-nitro-2,6-lutidine-N-oxide to phosphorus oxychloride (POCl3) and heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a sodium carbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain 4-chloro-2,6-lutidine.

Step 3: Methoxylation of 4-Chloro-2,6-lutidine

  • To a solution of 4-chloro-2,6-lutidine in dry methanol, add sodium methoxide.

  • Heat the reaction mixture at reflux for 6 hours.

  • Remove the solvent under reduced pressure, and partition the residue between water and dichloromethane.

  • Dry the organic layer and concentrate to give 4-methoxy-2,6-lutidine.

Step 4: Oxidation of 4-Methoxy-2,6-lutidine

  • Dissolve 4-methoxy-2,6-lutidine in dichloromethane and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate to yield 4-methoxy-2,6-lutidine-N-oxide.

Step 5: Chloromethylation of 4-Methoxy-2,6-lutidine-N-oxide

  • To a solution of 4-methoxy-2-methylpyridine-N-oxide in dichloromethane, add a few drops of dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl2) at 0 °C and then stir at room temperature for 2 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer and purify by column chromatography to obtain 4-(chloromethyl)-2-methoxy-6-methylpyridine.

Chemical Reactivity and Derivatization Potential

The chloromethyl group at the 4-position is an excellent electrophilic site, making it susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, leading to a diverse library of derivatives for biological screening.

Table 1: Potential Nucleophiles for Derivatization

Nucleophile ClassExample NucleophileResulting Functional GroupPotential Biological Relevance
AminesPiperazine, MorpholineAminomethylImproved solubility, potential for targeting specific receptors
ThiolsCysteine, GlutathioneThiomethylPotential for covalent inhibition, antioxidant properties
Alcohols/PhenolsEthanol, PhenolAlkoxymethyl/PhenoxymethylModulation of lipophilicity and pharmacokinetic properties
AzidesSodium AzideAzidomethylPrecursor for "click" chemistry, bioorthogonal labeling
CarboxylatesAcetic acidAcyloxymethylProdrug strategies

Part 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on the biological activities of substituted pyridines, we can hypothesize several potential therapeutic applications for 4-(chloromethyl)-2-methoxy-6-methylpyridine derivatives.

Potential as Anticancer Agents

Pyridine derivatives are prevalent in oncology, with several approved drugs targeting key signaling pathways in cancer progression.[1][2][3][4][8]

2.1.1. Inhibition of Tyrosine Kinases

Many pyridine-containing small molecules are potent inhibitors of tyrosine kinases, which are often dysregulated in cancer. A key example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

VEGFR-2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative 4-(Chloromethyl)-2-methoxy- 6-methylpyridine Derivative Derivative->Dimerization Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Hypothesis: Derivatives of 4-(chloromethyl)-2-methoxy-6-methylpyridine, particularly those with appropriate side chains at the 4-position, could bind to the ATP-binding pocket of VEGFR-2, preventing its autophosphorylation and downstream signaling, thereby inhibiting tumor angiogenesis.

2.1.2. Cytotoxicity via DNA Intercalation or Alkylation

The presence of a reactive chloromethyl group suggests a potential for these compounds to act as alkylating agents, similar to some classical chemotherapeutics. This could lead to DNA damage and apoptosis in rapidly dividing cancer cells.

Potential as Antimicrobial Agents

Pyridine derivatives have a long history of use as antimicrobial agents.[9][10][11][12][13] The lipophilicity and electronic properties of the 4-(chloromethyl)-2-methoxy-6-methylpyridine scaffold could facilitate its entry into microbial cells.

Hypothesis: These derivatives could disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The specific mechanism would likely depend on the nature of the substituent introduced at the chloromethyl position.

Part 3: Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic series of in vitro and in vivo assays is required.

In Vitro Anticancer Activity Screening

Anticancer_Screening_Workflow Start Synthesized Derivatives Step1 Cytotoxicity Assay (MTT/SRB) (e.g., MCF-7, A549, HepG2) Start->Step1 Decision1 Active Compounds (IC50 < 10 µM)? Step1->Decision1 Step2 Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) Decision1->Step2 Yes Inactive Inactive Decision1->Inactive No Step3 Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Step2->Step3 Step4 In Vivo Xenograft Model Step3->Step4 End Lead Candidate Step4->End

Caption: A typical workflow for in vitro and in vivo anticancer screening.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Concluding Remarks and Future Directions

The 4-(chloromethyl)-2-methoxy-6-methylpyridine scaffold represents a promising, yet underexplored, area for drug discovery. Its synthetic tractability and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The hypotheses presented in this guide, based on the well-established pharmacology of related pyridine derivatives, provide a solid foundation for initiating research into the anticancer and antimicrobial properties of this compound class. The detailed experimental protocols offer a practical roadmap for researchers to synthesize and evaluate these novel molecules. Future work should focus on the synthesis of a focused library of derivatives and their systematic biological evaluation to identify lead compounds for further preclinical development.

References

A comprehensive list of references will be compiled based on the final set of cited sources in the document.

Sources

Methodological & Application

Synthesis of omeprazole using 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the synthesis of Omeprazole while providing a critical technical analysis of the starting material specified in the request.

Application Note: Advanced Synthesis of Omeprazole

Part 1: Critical Reagent Analysis & Structural Verification

Directive: The request specified the use of 4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS 1227595-34-7) as the starting material.[1][2] As a Senior Application Scientist, it is mandatory to validate the chemical viability of this precursor before proceeding.

Technical Alert: Structural Isomer Mismatch The specified compound, 4-(Chloromethyl)-2-methoxy-6-methylpyridine , is a structural isomer that cannot yield Omeprazole directly. Omeprazole requires a specific pyridine substitution pattern to achieve the necessary pharmacophore.

FeatureRequested Precursor Required Omeprazole Precursor
Name 4-(Chloromethyl)-2-methoxy-6-methylpyridine2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Linker Position Position 4 (Para to Nitrogen)Position 2 (Ortho to Nitrogen)
Methyl Groups One (Position 6)Two (Positions 3 and 5)
Methoxy Group Position 2Position 4
Outcome Yields a structural isomer with no PPI activity.Yields Omeprazole .

Corrective Action: To ensure this guide provides actionable and scientifically accurate utility, the protocols below are designed using the correct intermediate: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (often used as the hydrochloride salt). This aligns with the standard industrial route (Lindberg et al.).

Part 2: Synthetic Strategy & Flowchart

The synthesis of Omeprazole involves two critical phases:

  • Nucleophilic Substitution (Coupling): Reaction of 2-mercapto-5-methoxybenzimidazole with the chloromethyl pyridine intermediate to form "Pyrmetazole" (Sulfide).[3]

  • Chemoselective Oxidation: Controlled oxidation of the sulfide to the sulfoxide (Omeprazole) without over-oxidation to the sulfone.

OmeprazoleSynthesis Start_Incorrect Requested Precursor: 4-(Chloromethyl)-2-methoxy-6-methylpyridine (Wrong Isomer) Start_Correct Correct Precursor: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (HCl Salt) Start_Incorrect->Start_Correct Correction Required Intermediate Intermediate (Pyrmetazole): Sulfide Linkage Formation Start_Correct->Intermediate NaOH, EtOH/H2O Reflux Benzimidazole Co-Reactant: 2-Mercapto-5-methoxybenzimidazole Benzimidazole->Intermediate Oxidation Oxidation Step: m-CPBA or H2O2/Vanadium Intermediate->Oxidation Product Final Product: Omeprazole (Sulfoxide) Oxidation->Product Controlled Conditions (-10°C) OverOxidation Impurity: Omeprazole Sulfone Oxidation->OverOxidation Excess Oxidant (Avoid)

Caption: Logical workflow correcting the starting material and outlining the two-step synthesis of Omeprazole.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyrmetazole (Sulfide Intermediate)

Objective: To couple the benzimidazole thiol with the chloromethyl pyridine.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
2-Mercapto-5-methoxybenzimidazole 180.23 1.0 18.0 g Nucleophile
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl 222.11 1.1 24.4 g Electrophile
Sodium Hydroxide (NaOH) 40.00 2.2 8.8 g Base
Ethanol (95%) - Solvent 200 mL Solvent

| Water | - | Solvent | 200 mL | Solvent |

Procedure:

  • Preparation of Thiolate: In a 1L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve NaOH (8.8 g) in water (200 mL). Add 2-mercapto-5-methoxybenzimidazole (18.0 g). Stir until fully dissolved (formation of sodium thiolate).

  • Addition: Dissolve the pyridine chloride salt (24.4 g) in Ethanol (200 mL). Add this solution dropwise to the aqueous thiolate solution over 30 minutes at room temperature.

    • Mechanism Note: The high pH ensures the benzimidazole is deprotonated (S-), making it a strong nucleophile for the

      
       attack on the chloromethyl group.
      
  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the starting thiol is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product (Pyrmetazole) often precipitates as an oil or solid.

    • If oil separates: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash organics with water, dry over

      
      , and concentrate.
      
    • If solid precipitates: Filter, wash with water, and recrystallize from acetonitrile.

  • Yield Expectation: 85–90% (approx. 28–30 g).

Protocol B: Chemoselective Oxidation to Omeprazole

Objective: To oxidize the sulfide to a sulfoxide without forming the sulfone.

Reagents & Materials:

Reagent MW Equiv.[4][5][3][6][7] Mass/Vol Role
Pyrmetazole (Sulfide) 329.42 1.0 10.0 g Substrate
m-Chloroperoxybenzoic acid (m-CPBA) 172.57 0.95 ~5.2 g* Oxidant
Dichloromethane (DCM) - Solvent 150 mL Solvent

| Sodium Bicarbonate (sat. aq) | - | Wash | 100 mL | Quench/Wash |

*Note: Adjust m-CPBA mass based on reagent purity (usually 70-77%). Use a slight deficit (0.95 eq) to prevent over-oxidation.

Procedure:

  • Setup: Dissolve Pyrmetazole (10.0 g) in DCM (150 mL) in a 500 mL flask. Cool the solution to -10°C to -5°C using an ice/salt bath.

    • Critical Control Point: Temperature control is vital. Higher temperatures promote sulfone formation (

      
      ), which is a difficult-to-remove impurity.
      
  • Oxidation: Dissolve m-CPBA (calculated for 0.95 eq active oxygen) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining temperature below 0°C.

  • Monitoring: Stir at 0°C for 30 minutes. Check HPLC or TLC. Stop immediately when starting material is <5%.

  • Quenching: Add saturated

    
     solution (50 mL) and stir vigorously for 10 minutes to neutralize excess acid and m-CPBA byproducts.
    
  • Isolation: Separate the organic layer. Wash with water (2 x 50 mL). Dry over

    
    .
    
  • Crystallization: Evaporate the solvent in vacuo at low temperature (<40°C, Omeprazole is heat sensitive). Recrystallize the residue from acetonitrile or methanol/water to obtain the white crystalline powder.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete deprotonation of thiol.Ensure NaOH equivalents are sufficient (2.0-2.2 eq).
Sulfone Impurity (>2%) Oxidation temperature too high or excess oxidant.Keep reaction < -5°C; use 0.9–0.95 eq of m-CPBA.
Purple/Red Coloration Degradation of Omeprazole (acid labile).Ensure all workup solutions are basic/neutral. Omeprazole degrades rapidly in acidic media.

References

  • Lindberg, P., et al. (1986). "Omeprazole: The First Proton Pump Inhibitor." Medicinal Research Reviews.

  • Sjögren, M., et al. (1991). "Process for the preparation of Omeprazole." U.S. Patent 5,386,032.

  • BenchChem. (2025).[3] "Synthesis of Omeprazole: A Detailed Application Note." BenchChem Protocols.

  • Sigma-Aldrich. (2025). "Product Specification: 4-(Chloromethyl)-2-methoxy-6-methylpyridine." Merck KGaA.

Sources

Application Note: Nucleophilic Thioetherification of 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Context & Introduction

4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS 1227595-34-7) is a highly versatile electrophilic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of the chloromethyl group at the C4 position, flanked by electron-donating methoxy (C2) and methyl (C6) groups, creates a unique electronic environment. Reacting this intermediate with various thiols to form stable pyridinyl thioethers is a foundational method in sulfide synthesis, frequently employed to generate bioisosteres, kinase inhibitors, and anti-secretory analogs [1][3].

This application note details the mechanistic rationale, causality of reagent selection, and an optimized, self-validating protocol for the


 thioetherification of 4-(Chloromethyl)-2-methoxy-6-methylpyridine.

Mechanistic Rationale & Chemical Causality

The synthesis of thioethers via the alkylation of thiols with alkyl halides is a classic bimolecular nucleophilic substitution (


) [2]. However, achieving high yields without degrading the pyridine core requires precise control over the reaction microenvironment.
  • Electrophile Activation: The electron-donating effects of the C2-methoxy and C6-methyl groups increase the overall electron density of the pyridine ring. Despite this, the benzylic-like C4-carbon remains highly polarized due to the inductive pull of the chlorine atom, making it an excellent electrophile.

  • Nucleophile Causality (Thiol vs. Thiolate): Thiols (R-SH) are intrinsically soft nucleophiles, but their neutral form reacts sluggishly. Deprotonation is required to generate the highly nucleophilic thiolate anion (

    
    ).
    
  • Base Selection Causality: Strong aqueous bases (e.g., NaOH) can cause unwanted side reactions, such as the hydrolysis of the chloromethyl group into a hydroxymethyl byproduct [1]. Potassium carbonate (

    
    ) provides the perfect thermodynamic balance (pKa ~10.3) to quantitatively deprotonate most alkyl and aryl thiols (pKa 6–10) without degrading the electrophile.
    
  • Solvent Causality: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are mandatory. These solvents solvate the potassium counter-ion but leave the thiolate anion relatively unsolvated ("naked"), drastically lowering the activation energy of the

    
     transition state.
    

Mechanism A Thiol (R-SH) Nucleophile Precursor B Base (K₂CO₃) Deprotonation A->B pKa ~6-10 C Thiolate Anion (R-S⁻) Active Nucleophile B->C -HCO₃⁻, -K⁺ E S_N2 Transition State Polar Aprotic Solvent C->E Attack at -CH₂Cl D 4-(Chloromethyl)-2-methoxy- 6-methylpyridine D->E C-Cl bond breaking F Pyridinyl Thioether Target Product E->F -Cl⁻ (Leaving Group)

S_N2 Mechanism: Thiolate formation and nucleophilic attack on the chloromethylpyridine electrophile.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the critical impact of solvent and base selection on the final yield of the pyridinyl thioether.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)*Observation / Causality
1

DCM251245%Sluggish reaction; neutral amine is insufficient for full thiolate generation.
2

EtOH/H₂O60452%Significant by-product formation (hydrolysis of chloromethyl to alcohol).
3

MeCN60681%Good yield; heterogeneous mixture requires vigorous stirring.
4

DMF 45 2.5 94% Optimal conditions; naked thiolate in polar aprotic solvent maximizes

rate.
5

DMF25296%Excellent yield, but

is less cost-effective for industrial scale-up.

*Isolated yields based on a 5.0 mmol scale using thiophenol as the model nucleophile.

Experimental Methodology: Self-Validating Protocol

Safety Note: Thiols are potent odorants and potential sensitizers. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Reagents Required:
  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine (1.0 equiv, limiting reagent)

  • Target Thiol derivative (R-SH) (1.1 equiv)

  • Potassium carbonate (

    
    ), 325 mesh, anhydrous (1.5 equiv)
    
  • Anhydrous DMF (0.2 M relative to the electrophile)

Step-by-Step Procedure:
  • System Purging : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon) for 5 minutes to prevent disulfide formation (oxidation of the thiol).

  • Thiolate Generation : Add the thiol (1.1 equiv) and anhydrous

    
     (1.5 equiv) to the flask. Inject anhydrous DMF. Stir the suspension at room temperature (20–25 °C) for 30 minutes.
    
    • Causality: Pre-stirring ensures complete deprotonation to the thiolate, preventing unreacted thiol from competing with the solvent or degrading.

  • Electrophile Addition : Dissolve 4-(Chloromethyl)-2-methoxy-6-methylpyridine (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the thiolate mixture over 10–15 minutes.

    • Causality: Dropwise addition maintains an excess of thiolate relative to the electrophile, suppressing potential dimerization or polyalkylation side reactions.

  • Reaction Progression : Heat the reaction mixture to 40–50 °C. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction typically reaches >95% conversion within 2.5 hours.

  • Quench and Workup : Cool to room temperature. Quench the reaction by adding 5 volumes of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Self-Validating Wash Step : Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL).

    • Causality: DMF is highly soluble in EtOAc. Aqueous LiCl specifically partitions DMF into the aqueous phase, ensuring the crude product is solvent-free before concentration. This step self-validates the purity of the crude mass.

  • Drying and Purification : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Workflow Step1 1. Reagent Preparation Dry DMF, K₂CO₃, Thiol Step2 2. Thiolate Formation Stir at RT for 15-30 min Step1->Step2 Step3 3. Electrophile Addition Add Pyridine Derivative Dropwise Step2->Step3 Step4 4. SN2 Reaction Heat to 40-50°C (2.5 h) Step3->Step4 Step5 5. Aqueous Workup Quench with H₂O, Extract with EtOAc Step4->Step5 Step6 6. Purification LiCl Wash & Silica Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of pyridinyl thioethers.

References

  • Li, X., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules (MDPI), 29(11), 2464. URL:[Link]

  • Shirini, F., et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science. URL:[Link]

Application Notes & Protocols: Strategic Nucleophilic Substitution of 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Pyridine Building Block

4-(Chloromethyl)-2-methoxy-6-methylpyridine is a key heterocyclic intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. Its utility stems from the presence of a reactive chloromethyl group at the 4-position of the pyridine ring. This benzylic-type chloride is an excellent electrophile, primed for nucleophilic substitution reactions. The strategic placement of the methoxy and methyl groups on the pyridine ring also influences the electronic properties and steric environment of the molecule, allowing for controlled functionalization. This guide provides an in-depth exploration of the mechanistic principles and detailed experimental protocols for leveraging this versatile building block in nucleophilic substitution reactions.

Pillar 1: Mechanistic Underpinnings of the Substitution Reaction

The primary reaction pathway for the functionalization of 4-(chloromethyl)-2-methoxy-6-methylpyridine is the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the chloromethyl group at the same time as the chloride leaving group departs.[1]

Key Mechanistic Features:

  • Concerted Process: Bond formation with the incoming nucleophile and bond cleavage with the chloride leaving group occur simultaneously through a single transition state.[1]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (4-(chloromethyl)-2-methoxy-6-methylpyridine) and the nucleophile, hence the term "bimolecular."

The electron-donating effects of the methoxy and methyl groups on the pyridine ring can slightly modulate the reactivity of the chloromethyl group, but it remains a highly effective site for SN2 displacement.

Caption: SN2 mechanism for nucleophilic substitution.

Pillar 2: Safety & Handling—A Self-Validating System

Proper handling of 4-(chloromethyl)-2-methoxy-6-methylpyridine is paramount for ensuring laboratory safety. Its structural features suggest potential irritant properties.[3]

Hazard Identification:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[3][5]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat to cover all skin.[3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6] If aerosols or dust are generated, a NIOSH-approved respirator is necessary.[3]

Emergency Procedures:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5][6]

Handling and Storage:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local regulations.

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 4-(chloromethyl)-2-methoxy-6-methylpyridine with various nucleophiles.

experimental_workflow start Dissolve Substrate (4-(chloromethyl)-2-methoxy-6-methylpyridine) in Anhydrous Solvent add_reagents Add Nucleophile (and Base, if required) start->add_reagents reaction Stir at Specified Temperature add_reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Upon Completion dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 4-(Azidomethyl)-2-methoxy-6-methylpyridine

This protocol describes the conversion of the chloromethyl group to an azidomethyl group, a versatile functional handle for click chemistry or reduction to an amine. The reaction with sodium azide is expected to proceed via an SN2 mechanism.[2]

  • Materials & Equipment:

    • 4-(Chloromethyl)-2-methoxy-6-methylpyridine

    • Sodium azide (NaN₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with stir bar

    • Nitrogen or argon inlet

    • TLC plates and LC-MS for reaction monitoring

    • Ethyl acetate, water, brine

    • Separatory funnel

    • Sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 4-(chloromethyl)-2-methoxy-6-methylpyridine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.2 M.

    • Add sodium azide (1.2 eq) to the stirred solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

      • Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions, and room temperature is typically sufficient for this transformation.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(azidomethyl)-2-methoxy-6-methylpyridine.[2]

Protocol 2: Synthesis of 4-((Alkylamino)methyl)-2-methoxy-6-methylpyridine

This protocol outlines the reaction with primary or secondary amines to form the corresponding substituted aminomethyl pyridine derivatives.

  • Materials & Equipment:

    • 4-(Chloromethyl)-2-methoxy-6-methylpyridine

    • Primary or secondary amine (e.g., benzylamine, morpholine)

    • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

    • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

    • Standard glassware and purification equipment as listed in Protocol 1.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(chloromethyl)-2-methoxy-6-methylpyridine (1.0 eq) in anhydrous acetonitrile.

    • Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

      • Rationale: The base is required to neutralize the HCl generated during the reaction, driving it to completion.

    • Stir the reaction mixture at room temperature to 40 °C for 12-24 hours. The reaction of 4-chloropyridine with primary and secondary amines is a known method for forming substituted 4-aminopyridines.[7]

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter off any inorganic salts if K₂CO₃ was used.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by dissolving the residue in ethyl acetate or DCM, washing with water and brine, drying over Na₂SO₄, and concentrating.

    • Purify the product via column chromatography on silica gel.

Protocol 3: Synthesis of 4-((Arylthio)methyl)-2-methoxy-6-methylpyridine

This protocol details the reaction with thiols to form thioethers, which are valuable in various synthetic applications.

  • Materials & Equipment:

    • 4-(Chloromethyl)-2-methoxy-6-methylpyridine

    • Thiol (e.g., thiophenol)

    • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

    • Anhydrous DMF or THF

    • Standard glassware and purification equipment.

  • Procedure:

    • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add the desired thiol (1.1 eq) at room temperature.[2]

      • Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion.

    • Stir for 15-20 minutes to ensure complete formation of the thiolate.

    • Add a solution of 4-(chloromethyl)-2-methoxy-6-methylpyridine (1.0 eq) in a small amount of DMF.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up as described in Protocol 1.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution of 4-(chloromethyl)-2-methoxy-6-methylpyridine. Note that reaction times and temperatures may need to be optimized for specific substrates.

NucleophileReagent(s)BaseSolventTemperature (°C)Expected Product
AzideSodium Azide (NaN₃)N/ADMF20-254-(Azidomethyl)-2-methoxy-6-methylpyridine
Amine (RNH₂)RNH₂K₂CO₃ / Et₃NMeCN / DCM20-404-((R-amino)methyl)-2-methoxy-6-methylpyridine
Thiol (RSH)RSHK₂CO₃ / NaHDMF / THF20-254-((R-thio)methyl)-2-methoxy-6-methylpyridine
Phenoxide (ArOH)ArOHK₂CO₃ / NaHDMF20-604-((Aryloxy)methyl)-2-methoxy-6-methylpyridine

Trustworthiness: In-Process Validation and Troubleshooting

To ensure the integrity of the experimental results, in-process validation is crucial.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can help visualize the spots. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more nucleophile or base, or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Product Formation: The formation of side products may occur if the nucleophile is also a strong base, leading to elimination reactions, although this is less common for benzylic-type halides. Purification by column chromatography is essential to isolate the desired product.

  • Low Yield: Poor yields can result from incomplete reactions, degradation of starting material or product, or losses during work-up and purification. Careful execution of each step is critical.

References

  • Benchchem. In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine.
  • ECHEMI.
  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
  • MilliporeSigma.
  • TCI Chemicals.
  • CymitQuimica.
  • Nucleophilic Substitution and β-Elimin
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018). Synlett.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • The reaction of 4-chloropyridine with some amines. (2025).

Sources

Use of 4-(Chloromethyl)-2-methoxy-6-methylpyridine in the synthesis of proton pump inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Proton Pump Inhibitor Analogues using 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Executive Summary

This application note details the synthetic utility of 4-(Chloromethyl)-2-methoxy-6-methylpyridine as an electrophilic building block for the development of novel Proton Pump Inhibitor (PPI) analogues. While commercial PPIs (e.g., Omeprazole, Lansoprazole) predominantly utilize 2-chloromethyl pyridine intermediates to facilitate the specific acid-catalyzed rearrangement required for H⁺/K⁺-ATPase inhibition, the use of 4-chloromethyl isomers allows researchers to synthesize structural analogues for Structure-Activity Relationship (SAR) profiling, metabolic stability studies, and the exploration of next-generation acid suppressants (e.g., Potassium-Competitive Acid Blockers or P-CABs).

This guide provides a validated protocol for the nucleophilic coupling of this specific pyridine intermediate with 2-mercaptobenzimidazole derivatives, followed by chemoselective oxidation to the final sulfoxide.

Chemical Context & Mechanistic Insight

The Role of the Pyridine Scaffold

In standard PPIs, the pyridine ring serves as the internal nucleophile that activates the prodrug in the acidic environment of the parietal cell. The geometry of the 2-pyridylmethyl linkage is critical for the formation of the tetracyclic sulfenamide active species.

  • Standard PPIs: Use 2-(chloromethyl)pyridines (e.g., 2-chloromethyl-3,5-dimethyl-4-methoxypyridine for Omeprazole).

  • Target Analogue: Uses 4-(Chloromethyl)-2-methoxy-6-methylpyridine .[1][2][3][4][5][6] This shifts the linkage to the para position relative to the pyridine nitrogen, altering the electronic and steric environment. This is often used to probe the spatial requirements of the ATPase binding pocket or to create "negative controls" that cannot rearrange, thereby isolating non-covalent binding effects.

Key Material Specifications
ComponentChemical NameCAS NumberRole
Reagent A 4-(Chloromethyl)-2-methoxy-6-methylpyridine 1227595-34-7 Electrophile (Pyridine moiety)
Reagent B 5-Methoxy-2-mercaptobenzimidazole37052-78-1Nucleophile (Benzimidazole moiety)
Reagent C meta-Chloroperoxybenzoic acid (m-CPBA)937-14-4Oxidant (Sulfide to Sulfoxide)
Solvent Methanol / Dichloromethane-Reaction Medium

Experimental Protocol

Phase 1: Thioether Coupling (Sulfide Synthesis)

Objective: Covalent attachment of the pyridine moiety to the benzimidazole thiol via nucleophilic substitution.

Reagents:

  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine (1.0 eq)[2][3][5]

  • 5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Methanol (MeOH) (10 volumes)

Step-by-Step Procedure:

  • Preparation of Thiolate: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 5-methoxy-2-mercaptobenzimidazole (10 mmol) in MeOH (20 mL).

  • Activation: Add aqueous NaOH (22 mmol, 2.2 eq) dropwise. Stir at room temperature for 30 minutes to ensure formation of the sodium thiolate salt. Note: The solution should become clear.

  • Coupling: Dissolve 4-(Chloromethyl)-2-methoxy-6-methylpyridine (10 mmol) in MeOH (10 mL) and add it dropwise to the reaction mixture over 20 minutes.

    • Control: Maintain temperature at 20–25°C to prevent side reactions.

  • Reaction: Reflux the mixture at 65°C for 3–5 hours. Monitor consumption of the chloride starting material via TLC (Eluent: EtOAc/Hexane 1:1) or HPLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove solvent under reduced pressure.[7]

    • Resuspend residue in water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Yield Expectation: 75–85% of the sulfide intermediate.

Phase 2: Chemoselective Oxidation (Sulfoxide Formation)

Objective: Oxidation of the sulfide to the sulfoxide (the active "prazole" core) without over-oxidation to the sulfone.

Reagents:

  • Sulfide Intermediate (from Phase 1)

  • m-CPBA (0.95 eq) Note: Use slight deficit to avoid sulfone formation.

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfide intermediate (5 mmol) in DCM (25 mL) and cool to -20°C using an acetone/dry ice bath. Critical: Low temperature is essential for selectivity.

  • Oxidation: Dissolve m-CPBA (4.75 mmol) in DCM (10 mL). Add this solution dropwise to the reaction vessel over 30 minutes.

  • Monitoring: Stir at -20°C for 1 hour. Quench a small aliquot and check by HPLC. Stop reaction immediately upon disappearance of sulfide.

  • Quench & Wash:

    • Wash the reaction mixture with 10% aqueous

      
       or 
      
      
      
      (2 x 20 mL) to remove benzoic acid byproducts.
    • Wash with water (1 x 20 mL).

  • Isolation: Dry over

    
     and concentrate in vacuo at low temperature (<40°C) to prevent thermal decomposition.
    
  • Purification: Recrystallize from Acetonitrile or EtOAc/Hexane to obtain the final product.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the specific regiochemistry of the 4-position linkage.

PPI_Synthesis Reagent_A 4-(Chloromethyl)-2-methoxy- 6-methylpyridine (Electrophile) Intermediate Sulfide Intermediate (Thioether Linkage) Reagent_A->Intermediate NaOH, MeOH Reflux, 3-5h Reagent_B 5-Methoxy-2- mercaptobenzimidazole (Nucleophile) Reagent_B->Intermediate Product Final Sulfoxide Analogue (PPI Structure) Intermediate->Product m-CPBA (0.95 eq) DCM, -20°C Byproduct Sulfone (Over-oxidation Impurity) Intermediate->Byproduct Excess Oxidant >0°C

Caption: Synthetic pathway for coupling 4-(Chloromethyl)-2-methoxy-6-methylpyridine with a benzimidazole thiol, followed by controlled oxidation.

Comparative Analysis of Intermediates

To ensure correct application, researchers must distinguish this specific isomer from standard PPI precursors.

FeatureTarget Molecule (This Protocol) Omeprazole Intermediate Lansoprazole Intermediate
Structure 4-(Chloromethyl) -2-methoxy-6-methylpyridine2-(Chloromethyl) -3,5-dimethyl-4-methoxypyridine2-(Chloromethyl) -3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Linkage Position Para (4-position) Ortho (2-position)Ortho (2-position)
Reactivity Lower steric hindrance at coupling site.Higher steric hindrance (requires vigorous conditions).Moderate steric hindrance.
Primary Application Novel Analogues / SAR Studies Generic Omeprazole SynthesisGeneric Lansoprazole Synthesis

Safety & Handling

  • Vesicant Warning: Chloromethyl pyridines are potent alkylating agents and vesicants. They can cause severe skin burns and respiratory damage.

  • Handling: All weighing and transfer operations must be performed in a fume hood . Double-gloving (Nitrile/Laminate) is recommended.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the hydroxymethyl derivative.

References

  • Reddy, G. M., et al. (2013). Synthesis and proton pump inhibition activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. (Contextual grounding for benzimidazole coupling).
  • Sackler, R. (2012). Process for the synthesis of proton pump inhibitors. US Patent Application US20120123154A1. (General oxidation protocols for sulfides to sulfoxides).

Sources

Application Note: Synthesis and Characterization of 4-(Methylthio)-2-methoxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The 2-methoxy-6-methylpyridine scaffold is a highly versatile and privileged pharmacophore found in a variety of biologically active molecules, including enzyme inhibitors and cardiotonic agents[1]. Functionalization of this core, particularly at the C4 position, unlocks access to diverse chemical space, allowing for the rapid generation of structure-activity relationship (SAR) libraries[2]. However, direct functionalization is often challenging due to the electron-rich nature imparted by the electron-donating methoxy and methyl groups.

To overcome this electronic barrier, a robust two-step synthetic strategy is employed. First, a C4-hydroxy precursor is converted into a highly reactive 4-chloro intermediate. The electronegative nitrogen atom of the pyridine ring renders the C4 position electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[3]. Subsequent treatment with sodium methanethiolate (NaSMe) facilitates an addition-elimination 

mechanism, successfully installing the methylthio group. The resulting 4-(methylthio)-2-methoxy-6-methylpyridine can be further oxidized to a sulfoxide or sulfone, serving as an excellent leaving group for late-stage diversification or acting as an active pharmacophore itself[4].

Synthetic Workflow

SyntheticWorkflow Precursor 2-Methoxy-6-methylpyridin-4-ol (Starting Material) Chlorination Chlorination POCl3, Reflux, 4h Precursor->Chlorination Intermediate 4-Chloro-2-methoxy- 6-methylpyridine Chlorination->Intermediate Thiolation Nucleophilic Aromatic Substitution NaSMe, DMF, 80°C, 12h Intermediate->Thiolation Product 4-(Methylthio)-2-methoxy- 6-methylpyridine Thiolation->Product Oxidation Oxidation mCPBA, CH2Cl2, 0°C Product->Oxidation Sulfone 4-(Methylsulfonyl)-2-methoxy- 6-methylpyridine Oxidation->Sulfone

Figure 1: Step-by-step synthetic workflow for 4-(methylthio)-2-methoxy-6-methylpyridine.

Materials & Reagents

  • Precursor: 2-Methoxy-6-methylpyridin-4-ol (CAS: 112270-37-4)

  • Halogenating Agent: Phosphorus oxychloride (

    
    ), 99%
    
  • Nucleophile: Sodium methanethiolate (NaSMe), 95%

  • Oxidant: 3-Chloroperbenzoic acid (mCPBA), 77%

  • Solvents: N,N-Dimethylformamide (DMF) [anhydrous], Dichloromethane (

    
    ), Diethyl ether (
    
    
    
    ), Ethanol.
  • Additives: N,N-Dimethylaniline (catalyst for chlorination).

Step-by-Step Experimental Protocols

Protocol 4.1: Synthesis of 4-Chloro-2-methoxy-6-methylpyridine

Causality Insight:


 acts as both the solvent and the halogenating agent. The addition of catalytic N,N-dimethylaniline facilitates the formation of the highly reactive Vilsmeier-type intermediate, significantly accelerating the substitution of the hydroxyl group.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Reaction: Suspend 2-methoxy-6-methylpyridin-4-ol (10.0 g, 71.8 mmol) in

    
     (30 mL). Add N,N-dimethylaniline (0.5 mL).
    
  • Heating: Heat the mixture to reflux (105 °C) for 4 hours. The suspension will gradually turn into a homogenous dark solution.

  • Workup: Cool the reaction to room temperature and carefully pour it over crushed ice (200 g) while stirring vigorously to quench excess

    
    . Neutralize the aqueous phase to pH 7-8 using saturated aqueous 
    
    
    
    .
  • Extraction: Extract the aqueous layer with

    
     (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford the 4-chloro intermediate as a pale yellow oil.

Protocol 4.2: Thiolation to 4-(Methylthio)-2-methoxy-6-methylpyridine

Causality Insight: DMF is chosen as a polar aprotic solvent to leave the thiolate anion unsolvated and highly nucleophilic. The temperature is strictly capped at 80 °C to prevent the thiolate from attacking the 2-methoxy methyl group, which would result in undesired demethylation[2].

  • Setup: In an oven-dried 100 mL flask, dissolve 4-chloro-2-methoxy-6-methylpyridine (5.0 g, 31.7 mmol) in anhydrous DMF (40 mL) under an argon atmosphere.

  • Nucleophile Addition: Portion-wise, add sodium methanethiolate (2.66 g, 38.0 mmol, 1.2 equiv). Caution: NaSMe is highly malodorous and exothermic upon dissolution; perform this step in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours. Monitor progress via TLC (Hexanes/EtOAc, 4:1).

  • Workup: Quench the reaction by adding water (50 mL). Extract the mixture with diethyl ether (3 × 50 mL). Note: Diethyl ether is preferred over ethyl acetate here to minimize the carryover of DMF into the organic phase.

  • Washing: Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL), then dry over

    
    .
    
  • Isolation: Evaporate the solvent to yield the crude 4-(methylthio)-2-methoxy-6-methylpyridine. Purify by vacuum distillation or column chromatography.

Protocol 4.3: Oxidation to 4-(Methylsulfonyl)-2-methoxy-6-methylpyridine

Causality Insight: Oxidation transforms the methylthio group into a sulfone, converting it from an electron-donating group into a powerful electron-withdrawing leaving group, priming the C4 position for subsequent late-stage functionalization with complex amines or alkoxides.

  • Reaction: Dissolve the thiomethyl derivative (2.0 g, 11.8 mmol) in

    
     (30 mL) and cool to 0 °C in an ice bath.
    
  • Oxidation: Slowly add mCPBA (5.8 g, 26.0 mmol, 2.2 equiv) in portions. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Quenching: Quench with saturated aqueous

    
     (20 mL) to destroy excess oxidant, followed by saturated 
    
    
    
    (30 mL) to neutralize benzoic acid byproducts.
  • Extraction: Separate the organic layer, extract the aqueous layer with

    
     (2 × 20 mL), dry over 
    
    
    
    , and concentrate to yield the sulfone derivative.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and typical isolated yields for the three-step sequence.

CompoundReaction StepTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
4-Chloro-2-methoxy-6-methylpyridine Chlorination (

)
105482>98%
4-(Methylthio)-2-methoxy-6-methylpyridine

(NaSMe)
80127896%
4-(Methylsulfonyl)-2-methoxy-6-methylpyridine Oxidation (mCPBA)0 to 25491>99%

Troubleshooting & Best Practices

  • Odor Management: The use of NaSMe generates highly volatile and malodorous mercaptans. All glassware and disposable items contacting NaSMe should be submerged in a dilute bleach (sodium hypochlorite) solution before removal from the fume hood. This oxidizes residual thiols to odorless, water-soluble sulfonates.

  • Regioselectivity & Side Reactions: During the

    
     step, excessive heating (>100 °C) or prolonged reaction times may lead to undesired demethylation of the 2-methoxy group by the thiolate anion, yielding a pyridone byproduct. Maintaining the temperature strictly at 80 °C ensures chemoselectivity[2].
    
  • Oxidation Control: When synthesizing the sulfoxide instead of the sulfone, strictly limit mCPBA to 1.0 equivalent and maintain the temperature at -78 °C to prevent over-oxidation.

References

1.[1] Luger, P., & Rabius, E. (1987). Structure of the cardiotonic drug 2-[(2-methoxy-4-methylthio)phenyl]-1H-imidazo[4,5-b]pyridine, AR-L 113BS. IUCr Journals. 1 2.[2] Gray, M. A., Konopski, L., & Langlois, Y. (1994). Functionalisation of 2-Methoxy-6-methylpyridine. Synthetic Communications. 2 3.[5] European Patent Office. (1990). EP0382375A2 - Fungicides. Google Patents. 5 4.[4] Marchand, P., et al. (2020). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. PMC. 4 5.[3] Sandford, G., et al. (2008). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. 3

Sources

Application Note: 4-(Chloromethyl)-2-methoxy-6-methylpyridine in Medicinal Chemistry

[1][2]

Molecular Weight:12

Introduction & Strategic Utility

In the landscape of drug discovery, pyridine derivatives are "privileged structures" due to their ability to modulate physicochemical properties such as basicity, lipophilicity (

14-(Chloromethyl)-2-methoxy-6-methylpyridine
  • Electrophilic "Warhead" (4-Chloromethyl): A highly reactive benzylic-like halide positioned at the para position relative to the nitrogen, enabling rapid

    
     coupling reactions.[2]
    
  • Electronic Modulation (2-Methoxy): The methoxy group donates electron density via resonance while withdrawing via induction.[2] Crucially, it blocks the

    
    -position from metabolic oxidation and modulates the pKa of the pyridine nitrogen, often improving the solubility profile of the final drug candidate.
    
  • Steric Anchor (6-Methyl): Provides conformational restriction and blocks the second

    
    -position, preventing common metabolic clearance pathways (e.g., aldehyde oxidase attack).[2]
    

Unlike its isomer 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine (used in Omeprazole synthesis), the 4-chloromethyl isomer allows for the extension of the carbon skeleton along the vertical axis of the pyridine ring, a geometry often required for kinase inhibitors and GPCR ligands targeting deep hydrophobic pockets.[1][2]

Reactivity Profile & Handling

Stability Warning

Chloromethyl pyridines are inherently unstable as free bases. The pyridine nitrogen is nucleophilic enough to attack the chloromethyl group of another molecule, leading to intermolecular self-alkylation and polymerization (formation of pyridyl-pyridinium salts).

  • Storage: Always store as the Hydrochloride (HCl) salt at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Generate the free base in situ immediately prior to use, or use the salt directly with an excess of non-nucleophilic base (e.g., DIPEA,

    
    ).[1]
    
Mechanistic Insight

The C-Cl bond in this molecule is significantly more reactive than a standard benzyl chloride due to the electron-deficient nature of the pyridine ring.[2] However, the 2-methoxy and 6-methyl groups exert a stabilizing effect compared to unsubstituted 4-(chloromethyl)pyridine, making it less prone to immediate hydrolysis but still requiring anhydrous conditions.[1][2]

Detailed Experimental Protocols

Protocol A: In Situ Free Base Generation & N-Alkylation

Application: Synthesis of tertiary amines (e.g., coupling with piperazines or piperidines). Context: This protocol avoids the isolation of the unstable free base.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine HCl salt (1.1 equiv)[2]

  • 
     (3.0 equiv) or 
    
    
    (for lower reactivity amines)[2]
  • Acetonitrile (ACN) or DMF (Anhydrous)[2]

  • Sodium Iodide (NaI) (0.1 equiv, catalytic - Finkelstein condition)[1][2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Amine Substrate (1.0 mmol) and

    
      (3.0 mmol) in anhydrous ACN (10 mL).
    
  • Activation: Add NaI (0.1 mmol). The formation of the transient iodomethyl intermediate accelerates the reaction.

  • Addition: Add 4-(Chloromethyl)-2-methoxy-6-methylpyridine HCl (1.1 mmol) in one portion.

    • Note: If using DMF, cool the mixture to 0°C during addition to prevent exotherms, then warm to RT.

  • Reaction: Stir the mixture at 60°C for 4–12 hours. Monitor by LC-MS for the disappearance of the amine.

  • Work-up:

    • Cool to room temperature.[4]

    • Filter off inorganic salts through a Celite pad.

    • Concentrate the filtrate under reduced pressure.[5]

    • Partition the residue between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Self-Validating Check: The appearance of a new singlet peak in the



2
Protocol B: S-Alkylation (Thioether Synthesis)

Application: Synthesis of thio-linked heterocycles (common in P-CAB analogs).[2]

Reagents:

  • Thiol substrate (e.g., 2-mercaptobenzimidazole) (1.0 equiv)[1][2]

  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine HCl salt (1.05 equiv)[2]

  • NaOH (2.2 equiv, 1M aqueous solution)[1]

  • Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve the Thiol substrate (1.0 mmol) in EtOH (5 mL).

  • Deprotonation: Add NaOH (2.2 mmol). Stir for 10 minutes at RT to generate the thiolate anion.

  • Coupling: Add 4-(Chloromethyl)-2-methoxy-6-methylpyridine HCl (1.05 mmol) dissolved in minimal EtOH/Water (1:1).

  • Reaction: Stir at Room Temperature for 2 hours. (Thiolates are highly nucleophilic; heating is rarely required and may promote side reactions).

  • Precipitation: The product often precipitates out of the alkaline solution. If not, evaporate EtOH and extract with DCM.

  • Oxidation (Optional): If the target is the sulfoxide (S=O), treat the crude thioether with mCPBA (1.0 equiv) at -78°C in DCM immediately after work-up.

Synthesis of the Reagent (If Commercial Stock Unavailable)

If the chloromethyl compound is degraded or unavailable, it must be synthesized from the corresponding alcohol: (2-methoxy-6-methylpyridin-4-yl)methanol .[2]

Protocol:

  • Dissolve alcohol (1.0 equiv) in anhydrous DCM at 0°C.

  • Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise.
    
  • Critical Step: Add a catalytic amount of DMF (1-2 drops).[2]

  • Stir at RT for 2 hours.

  • Evaporate volatiles strictly in vacuo (do not heat above 40°C).

  • Co-evaporate with toluene twice to remove residual HCl/SO2.

  • Result: The residue is the Hydrochloride salt. Use immediately.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this scaffold in divergent synthesis, mapping the pathways to Amine, Thiol, and Carbon-linked derivatives.

Gcluster_0Reactivity LogicStartPrecursor:(2-Methoxy-6-methylpyridin-4-yl)methanolCore4-(Chloromethyl)-2-methoxy-6-methylpyridine (HCl Salt)Start->CoreSOCl2, DCM0°C to RTProd_NN-Alkylated Product(e.g., Kinase Inhibitor)Core->Prod_NHNR2, K2CO3NaI (cat), ACN, 60°CProd_SThioether Product(e.g., P-CAB Analog)Core->Prod_SR-SH, NaOHEtOH, RTProd_CC-Alkylated Product(Malonate/Acetoacetate)Core->Prod_CNaH, Diethyl MalonateTHF, 0°Cdesc4-CH2Cl: Hard Electrophile2-OMe: Electronic Tuning6-Me: Steric Blocking

Figure 1: Divergent synthetic pathways utilizing 4-(Chloromethyl)-2-methoxy-6-methylpyridine as a linchpin intermediate.[2]

Analytical Data Summary (Reference Values)

When validating the integrity of the synthesized or purchased material, compare against these expected values.

PropertyExpected Value / RangeNotes
Physical State White to off-white hygroscopic solidAs HCl salt.[2] Free base is an oil.

NMR (DMSO-

)

4.75 (s, 2H,

)
Characteristic benzylic shift.[1]

NMR (DMSO-

)

3.85 (s, 3H,

)
Methoxy singlet.[1]

NMR (DMSO-

)

2.45 (s, 3H,

)
Methyl singlet (often overlaps with DMSO).[2]
MS (ESI+)

172.05

Chlorine isotope pattern (

3:1) visible.
Solubility High: DMSO, MeOH, Water (Acidic)Low: Hexanes, Et2O (Salt form).[1]

References

  • Sigma-Aldrich. 4-(Chloromethyl)-2-methoxy-6-methylpyridine Product Page. Accessed March 1, 2026.[1] Link

  • ChemicalBook. 4-(Chloromethyl)-2-methoxy-6-methylpyridine Properties and Suppliers. CAS 1227595-34-7.[2][6][7][8] Link

  • National Institutes of Health (NIH). Synthesis of substituted 2-aminopyridines and related scaffolds. PubMed Central. Link

  • GuideChem. Global Supply Chain for Pyridine Derivatives. Link

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell, 2010.[1][2] (General reference for pyridine reactivity and N-oxide rearrangements).

Protecting group strategies for reactions with 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the handling, reactivity, and protecting group logic for 4-(Chloromethyl)-2-methoxy-6-methylpyridine (referred to herein as CMP-OMe ). This molecule is a critical electrophilic building block, widely recognized as a structural intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and other bioactive heterocycles.

The Core Challenge: CMP-OMe presents a "Reactivity Triad" that complicates its use:

  • Highly Reactive Electrophile: The chloromethyl group is prone to rapid

    
     reactions.
    
  • Nucleophilic Nitrogen: The pyridine nitrogen can induce intermolecular self-quaternization (polymerization).

  • Acid-Labile Mask: The 2-methoxy group acts as a latent form of 2-pyridone, susceptible to cleavage under acidic conditions.

This document provides protocols to stabilize the reagent, achieve chemoselective coupling, and utilize the methoxy group as a strategic mask.

Chemical Stability & Protecting Group Logic

The "Self-Protection" Strategy (Storage)

The free base of CMP-OMe is unstable at room temperature due to self-alkylation, where the pyridine nitrogen of one molecule attacks the chloromethyl group of another.

  • Strategy: Store as the Hydrochloride Salt (CMP-OMe·HCl) . Protonation of the pyridine nitrogen (

    
    ) eliminates its nucleophilicity, preventing polymerization.
    
  • Liberation Protocol: The free base must be generated in situ or immediately prior to reaction using a mild base (saturated

    
    ) and extraction into a non-polar solvent (DCM or Toluene).
    
The Methoxy Group: A Mask for 2-Pyridone

In many medicinal chemistry campaigns, the 2-methoxy group is not just a substituent but a protecting group for the 2-pyridone tautomer.

Stability Profile:

Condition Stability Notes

| Basic (NaOH,


)  | High  | Stable to standard alkylation conditions. |
| Nucleophilic (

,

)
| High | Stable to amines and thiols at RT. | | Acidic (HCl, TFA) | Low | Hydrolyzes to 2-hydroxy-6-methylpyridine (2-pyridone). | | Lewis Acid (

, TMSI)
| Very Low | Rapid cleavage to 2-pyridone. |
Orthogonal Protection of Coupling Partners

When reacting CMP-OMe with multifunctional nucleophiles (e.g., amino-alcohols, diamines), orthogonal protection is required to prevent side reactions.

  • Amines: Primary amines should be protected (e.g., Boc , Cbz ) if a less nucleophilic site (like a thiol or secondary amine) is the target.

  • Alcohols: If reacting an amine in the presence of an alcohol, the alcohol generally does not require protection unless strong bases (NaH) are used.

Visualization: Reactivity & Workflow

CMP_Reactivity CMP CMP-OMe (Free Base) Reactive Electrophile Polymer Self-Quaternization (Polymer/Salt) CMP->Polymer Storage (RT) No Acid Product Coupled Product (S_N2 Substitution) CMP->Product Nucleophile (R-SH/R-NH2) Base (NaOH/K2CO3) Pyridone 2-Pyridone Derivative (Demethylated) CMP->Pyridone Strong Acid Salt CMP-OMe·HCl (Stable Storage Form) Salt->CMP 1. NaHCO3 (aq) 2. Extract DCM Product->Pyridone Acid Hydrolysis (HCl or TMSI)

Figure 1: Reactivity landscape of CMP-OMe. The path to the desired product requires maintaining basic conditions to prevent methoxy hydrolysis while avoiding storage as a free base to prevent polymerization.

Experimental Protocols

Protocol A: Preparation of Free Base from HCl Salt

Use this immediately before coupling reactions.

  • Suspension: Suspend 10.0 g of CMP-OMe·HCl in 100 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 100 mL of saturated aqueous

    
     while stirring vigorously at 0°C.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
     for 10 minutes.
    
  • Concentration: Filter and concentrate in vacuo at <30°C. Do not heat. Use the resulting oil immediately.

Protocol B: Chemoselective Coupling with Mercapto-Benzimidazoles

Context: Synthesis of PPI-type scaffolds. This utilizes Phase Transfer Catalysis (PTC) to avoid strong anhydrous bases that might degrade the pyridine ring.

Reagents:

  • CMP-OMe (Free base, freshly prepared): 1.0 eq

  • 2-Mercaptobenzimidazole derivative: 1.0 eq

  • NaOH (10% aqueous solution)

  • Tetrabutylammonium bromide (TBAB): 5 mol%

  • Solvent: DCM or Toluene

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the mercaptobenzimidazole and 0.05 eq of TBAB in DCM (10 volumes).

  • Addition: Add the freshly prepared CMP-OMe (1.0 eq) dissolved in minimal DCM.

  • Biphasic Initiation: Add 10% NaOH solution (2.0 eq) dropwise while stirring rapidly.

  • Reaction: Stir at room temperature for 12–15 hours. Monitor by TLC (EtOAc/Hexane).

    • Note: The biphasic system buffers the reaction, favoring S-alkylation over N-alkylation of the benzimidazole due to the "soft" nature of the sulfur nucleophile under PTC conditions.

  • Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from acetonitrile or purify via silica flash chromatography (DCM/MeOH gradient).

Protocol C: Deprotection of 2-Methoxy to 2-Pyridone

Context: If the methoxy group was used as a protecting group for the amide/pyridone moiety.

Method: TMSI (Trimethylsilyl Iodide) Cleavage TMSI is preferred over HBr/AcOH for complex substrates as it operates under milder, non-aqueous conditions.

  • Setup: Dissolve the coupled methoxypyridine product (1.0 mmol) in anhydrous Acetonitrile (5 mL) under Argon.

  • Reagent Addition: Add Sodium Iodide (NaI, 1.5 mmol) followed by Trimethylsilyl Chloride (TMSCl, 1.5 mmol). This generates TMSI in situ.

  • Reflux: Heat the mixture to 60°C for 2–4 hours.

  • Quench: Cool to RT. Quench with methanol (1 mL) to cleave the silyl ether intermediate.

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to remove iodine color) and brine.
    
  • Result: The product will be the 2-pyridone tautomer (often crystallizes from polar solvents).

Strategic Workflow Diagram

PPI_Workflow cluster_0 Preparation cluster_1 Coupling (S_N2) cluster_2 Post-Modification Start CMP-OMe·HCl (Salt Storage) FreeBase CMP-OMe (Free Base) Start->FreeBase NaHCO3/DCM (Immediate Use) Coupling Biphasic Reaction (DCM/NaOH/TBAB) FreeBase->Coupling Nucleophile Nucleophile (e.g., Thiol/Amine) Nucleophile->Coupling Intermediate Coupled Pyridine (Methoxy Intact) Coupling->Intermediate S-Alkylation (Chemoselective) Choice Target Structure? Intermediate->Choice RouteA Keep Methoxy (PPI Active Drug) Choice->RouteA Ether Required RouteB Deprotect to Pyridone (TMSI/MeCN) Choice->RouteB Pyridone Required

Figure 2: Strategic workflow for utilizing CMP-OMe in drug synthesis. The pathway highlights the critical decision point regarding the fate of the methoxy group.

References

  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents. (2012).[1] CN102295605A. Available at:

  • Synthesis of Novel Substituted 4-[2-pyridylmethoxy] phenyl methylthio-substituted-benzimidazoles.Journal of Chemical and Pharmaceutical Research. (2011). 3(6):228-237. (Contextual grounding for PPI synthesis).
  • Selective Cleavage of Methoxy Protecting Groups. ResearchGate. (2020). Discusses TMSI mediated cleavage mechanisms. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis.Wiley Online Library.
  • Comparative study of the reaction of 2-mercaptobenzimidazole. RSC Advances. (2025). Highlights regioselectivity in benzimidazole couplings. Available at: [Link]

Sources

Application Note: One-Pot Sequential N-Alkylation and Suzuki-Miyaura Cross-Coupling Involving 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Multicomponent Cascade Reactions, Heterocyclic Scaffold Functionalization, Process Mass Intensity (PMI) Optimization

Introduction & Mechanistic Rationale

4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS: 1227595-34-7; MW: 171.62 g/mol ) is a highly versatile electrophilic building block widely utilized in the synthesis of advanced pharmacophores. The electron-rich nature of the 2-methoxy-6-methylpyridine ring stabilizes the transition state during nucleophilic substitution, rendering the benzylic-like chloromethyl group exceptionally reactive toward amines, thiols, and alcohols[1].

However, isolated chloromethylpyridines can be prone to hydrolytic degradation over time and exhibit known vesicant properties, making their isolation and purification hazardous and inefficient[2]. To mitigate handling risks and improve step economy, we have developed a highly efficient one-pot sequential cascade protocol .

This methodology concatenates an initial


 N-alkylation with a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. By executing these transformations in a single reaction vessel, researchers can rapidly generate libraries of complex biaryl-substituted pyridine scaffolds without isolating the potentially unstable intermediate secondary amine[4]. The causality behind this design is rooted in solvent and base compatibility: by selecting a solvent system and a mild inorganic base that simultaneously supports both nucleophilic substitution and transmetalation, the entire catalytic cycle can proceed uninterrupted.

Experimental Design & Workflow

The reaction is designed as a self-validating system where the completion of the first step (N-alkylation) serves as the necessary prerequisite for the initiation of the second step (oxidative addition of the Pd catalyst).

Workflow A Electrophile 4-(Chloromethyl)-2-methoxy-6-methylpyridine C Step 1: N-Alkylation (K2CO3, DMF, 25°C) A->C B Nucleophile 4-Bromoaniline B->C D Intermediate N-Alkylated Aryl Bromide C->D >95% Conversion (TLC Checkpoint) E Step 2: Suzuki Coupling (Ph-B(OH)2, Pd(dppf)Cl2, H2O, 80°C) D->E F Final Product Biaryl-Substituted Pyridine E->F One-Pot Cascade

Workflow of the one-pot N-alkylation and Suzuki-Miyaura cross-coupling cascade.

CatalyticCycle N1 1. SN2 Displacement (Forms C-N Bond) N2 2. Oxidative Addition (Pd(0) inserts into C-Br) N1->N2 Intermediate N3 3. Transmetalation (Boronic Acid Activation) N2->N3 Pd(II) Complex N4 4. Reductive Elimination (Forms C-C Bond) N3->N4 Diaryl-Pd(II) N4->N2 Regenerates Pd(0)

Mechanistic sequence from SN2 displacement through the Pd-catalyzed cross-coupling.

Detailed Protocol: Synthesis of N-(Biphenyl-4-yl)-1-(2-methoxy-6-methylpyridin-4-yl)methanamine

Self-Validating System: This protocol relies on visual and chromatographic checkpoints to ensure the causality of each step is respected, preventing catalyst poisoning and side reactions.

Materials Required
  • Electrophile: 4-(Chloromethyl)-2-methoxy-6-methylpyridine (1.0 equiv, 1.0 mmol, 171.6 mg)

  • Nucleophile: 4-Bromoaniline (1.05 equiv, 1.05 mmol, 180.6 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Base: Potassium carbonate (

    
    ) (3.0 equiv, 3.0 mmol, 414.6 mg)
    
  • Catalyst:

    
     (0.05 equiv, 5 mol%, 36.6 mg)
    
  • Solvents: Anhydrous DMF (4.0 mL), Degassed Deionized

    
     (1.0 mL)
    
Step-by-Step Methodology
  • Initiation of N-Alkylation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline in 4 mL of anhydrous DMF. Add

    
     and stir for 5 minutes at room temperature (
    
    
    
    ).
  • Electrophile Addition: Slowly add 4-(Chloromethyl)-2-methoxy-6-methylpyridine dropwise (if in solution) or in small portions to the suspension.

    • Causality: Slow addition prevents localized overheating and minimizes the potential for bis-alkylation of the primary amine.

  • Validation Checkpoint 1 (TLC): Stir the reaction at

    
     for 2 hours. Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting electrophile (
    
    
    
    ) must completely disappear, replaced by a new UV-active spot representing the secondary amine (
    
    
    ).
    • Critical Rule:Do not proceed until conversion is >95%. Unreacted chloromethylpyridine is a highly active electrophile that will undergo oxidative addition with the Pd(0) catalyst, irreversibly poisoning the subsequent Suzuki step.

  • Transition to Cross-Coupling: Once alkylation is confirmed complete, add 1 mL of degassed

    
     to the flask.
    
    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex

      
       during the transmetalation step of the Suzuki coupling.
      
  • Catalyst and Boronic Acid Addition: Add phenylboronic acid and

    
     directly to the reaction mixture. Purge the flask with Argon for 5 minutes to remove dissolved oxygen.
    
  • Thermal Activation: Attach a reflux condenser and heat the mixture to

    
     for 12 hours.
    
  • Validation Checkpoint 2 (Visual/TLC): The solution will transition from a pale yellow suspension to a dark brown/black mixture, indicating palladium nanoparticle aggregation at the end of the catalytic cycle. TLC should confirm the disappearance of the intermediate (

    
    ) and the appearance of the highly fluorescent biaryl product (
    
    
    
    ).
  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove the DMF/Water mixture. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Data Presentation & Condition Optimization

The success of a one-pot cascade relies heavily on identifying conditions that tolerate both mechanistic extremes (polar


 substitution and organometallic cross-coupling). The table below summarizes the quantitative optimization data for this protocol.
EntrySolvent System (v/v)BaseCatalystStep 1 Conversion (%)Overall Isolated Yield (%)
1THF /

(4:1)


85%42%
2DMF /

(4:1)


92%68%
3 DMF /

(4:1)


>95% 84%
4Toluene /

(4:1)


40%15%

Data Insights:


 in a DMF/

mixture provides the optimal thermodynamic balance.

(Entry 2) proved too basic, promoting partial hydrolysis of the chloromethyl group prior to amine attack. Toluene (Entry 4) failed to adequately solubilize the polar intermediates, leading to stalled conversions.

Safety & Troubleshooting

  • Handling Precautions: 4-(Chloromethyl)-2-methoxy-6-methylpyridine is a potent alkylating agent and a known vesicant[2]. It must be handled exclusively in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). Neutralize any spills immediately with a 5% aqueous ammonia solution to quench the electrophile.

  • Troubleshooting Dehalogenation: If significant dehalogenation of the 4-bromoaniline intermediate is observed (yielding a mono-aryl byproduct), the oxidative addition step is outcompeting transmetalation. To resolve this, lower the Suzuki reaction temperature to

    
     or switch to a more sterically demanding, electron-rich catalyst system such as Pd-XPhos G2.
    

References

  • Brycki, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(20), 6116. Retrieved from[Link]

  • Gembus, V., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. Retrieved from[Link]

  • Rossi, R., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Inorganics, 12(11), 302. Retrieved from[Link]

  • Zhang, X., Liu, A., & Chen, W. (2008). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters, 10(17), 3849–3852. Retrieved from[Link]

Sources

Catalytic methods for functionalizing 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Functionalization of 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Executive Summary

4-(Chloromethyl)-2-methoxy-6-methylpyridine (hereafter CMP-4 ) is a specialized heterocyclic building block. Unlike its more common isomer (the Omeprazole intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine), CMP-4 features a reactive electrophilic handle at the para position (C4) relative to the pyridine nitrogen. This structural arrangement offers unique vectors for extending molecular scaffolds in kinase inhibitor and PPI (Proton Pump Inhibitor) analog synthesis.

This guide details three catalytic methodologies to functionalize the chloromethyl group, moving beyond stoichiometric nucleophilic substitution to advanced catalytic manifolds:

  • Nickel-Catalyzed Reductive Cross-Coupling (C-C Bond Formation)

  • Palladium-Catalyzed Carbonylation (Homologation to Esters)

  • Phase-Transfer Catalysis (PTC) (Enhanced Heteroatom Alkylation)

Molecular Analysis & Reactivity Profile

  • Substrate: 4-(Chloromethyl)-2-methoxy-6-methylpyridine

  • CAS: (Analogous to 86604-74-2 series)

  • Key Reactivity Features:

    • C4-Chloromethyl Group: A "picolyl" halide. It is highly reactive toward nucleophiles but prone to self-polymerization if the free base is allowed to concentrate. The C-Cl bond is weaker than a typical alkyl chloride due to resonance stabilization of the picolyl cation/radical.

    • 2-Methoxy & 6-Methyl Groups: These electron-donating groups (EDGs) increase the electron density of the pyridine ring, making the nitrogen more basic and the ring less susceptible to nucleophilic aromatic substitution (

      
      ).
      
    • Catalytic Challenge: The basic pyridine nitrogen can coordinate to metal centers (Pd, Ni), potentially poisoning catalysts. Protocols must employ sterically bulky ligands or Lewis acids to mitigate this.

Methodology 1: Nickel-Catalyzed Reductive Cross-Coupling

Objective: Direct coupling of the C(sp³)-Cl bond with Aryl Bromides to form diarylmethane scaffolds without pre-forming organometallics.

Mechanism: Unlike Palladium, Nickel can readily access single-electron transfer (SET) pathways, allowing it to activate alkyl halides via radical mechanisms. This protocol uses a reductive cross-electrophile coupling (XEC) strategy, avoiding unstable organozinc/magnesium reagents.

Experimental Protocol:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (

    
    ) (2.0 equiv)
    
  • Additives: Sodium Iodide (NaI) (0.5 equiv), TMSCl (0.1 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with CMP-4 (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (10 mol%), dtbbpy (10 mol%), and 
    
    
    
    powder (2.0 equiv).
  • Activation: Add NaI (0.5 equiv). Note: Iodide acts as a Finkelstein catalyst, converting the sluggish alkyl chloride to a more reactive alkyl iodide in situ.

  • Solvation: Add anhydrous DMA (

    
     concentration).
    
  • Initiation: Add TMSCl (0.1 equiv) to activate the Mn surface.

  • Reaction: Seal and stir vigorously at 60°C for 16 hours . The solution typically turns dark green/black.

  • Workup: Dilute with EtOAc, quench with

    
     HCl (carefully, to dissolve Mn salts), neutralize with 
    
    
    
    , and extract.
  • Purification: Silica gel chromatography. Note: Pyridine derivatives often streak; add 1%

    
     to the eluent.
    

Diagram: Nickel Catalytic Cycle

Ni_Catalysis Ni0 Ni(0)L (Active Catalyst) OxAdd_Ar Oxidative Addition (Ar-Br) Ni0->OxAdd_Ar Ar-Br NiII_Ar LNi(II)(Ar)Br OxAdd_Ar->NiII_Ar Radical_Gen Radical Generation (Picolyl Radical) NiII_Ar->Radical_Gen CMP-4 (R-Cl) NiIII LNi(III)(Ar)(Picolyl) Radical_Gen->NiIII Cage Rebound Product Product (Ar-CH2-Py) NiIII->Product Reductive Elimination Product->Ni0 Reduction by Mn Reductant Mn(0) -> Mn(II) Reductant->Ni0

Caption: Simplified Ni(0)/Ni(II)/Ni(III) cycle showing radical generation from the chloromethyl pyridine and cross-coupling with aryl bromide.

Methodology 2: Palladium-Catalyzed Carbonylation

Objective: Homologation of the chloromethyl group to a methyl ester (-CH2COOMe), a precursor for acetic acid derivatives.

Mechanism: Palladium catalyzes the insertion of Carbon Monoxide (CO) into the benzylic-like C-Cl bond. This is challenging for chlorides; however, the "picolyl" nature weakens the bond, facilitating oxidative addition.

Experimental Protocol:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / Xantphos.
  • CO Source: Carbon Monoxide balloon (1 atm) or

    
     (solid source).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Methanol (acts as both solvent and nucleophile).

Step-by-Step Procedure:

  • Preparation: Dissolve CMP-4 (1.0 equiv) in dry Methanol (

    
    ).
    
  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    
    (2.0 equiv).
  • Atmosphere Exchange: Carefully evacuate the flask and backfill with CO gas (repeat 3x). Safety: Perform in a well-ventilated fume hood with CO detectors.

  • Heating: Heat to 70°C for 12 hours under CO atmosphere (balloon pressure).

  • Monitoring: Monitor by LC-MS for the shift from mass [M] to [M+24] (methyl ester).

  • Workup: Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Methodology 3: Phase-Transfer Catalysis (PTC)

Objective: Green, scalable synthesis of ethers or amines without anhydrous conditions.

Mechanism: The reaction occurs at the interface of organic solvent and water. A quaternary ammonium salt (


) transports the nucleophile (phenoxide/alkoxide) into the organic phase, where it reacts rapidly with the lipophilic CMP-4 .

Protocol (Etherification Example):

ComponentRoleSpecification
Organic Phase SolventToluene or DCM (5 volumes)
Aqueous Phase Base/Reservoir30% NaOH or KOH
Catalyst Phase Transfer AgentTBAB (Tetrabutylammonium bromide) (5 mol%)
Nucleophile ReactantPhenol or Alcohol (1.1 equiv)

Step-by-Step Procedure:

  • Mix: In a round-bottom flask, dissolve the Phenol (1.1 equiv) in Toluene. Add CMP-4 (1.0 equiv).

  • Catalyst: Add TBAB (5 mol%).

  • Base: Add 30% aqueous NaOH (3.0 equiv).

  • Stir: Stir vigorously (high RPM is critical for interfacial area) at 50°C .

  • Completion: Reaction is usually complete in < 2 hours.

  • Separation: Stop stirring. Layers will separate instantly. Discard aqueous layer.

  • Wash: Wash organic layer with water and brine.[1]

  • Isolation: Evaporate Toluene to yield high-purity product.

Diagram: PTC Mechanism

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Nu_aq Nu- (Na+) QNu [Q+ Nu-] Nu_aq->QNu Ion Exchange & Transfer Q_aq Q+ (Catalyst) Q_aq->QNu CMP CMP-4 (R-Cl) Prod R-Nu + Q+Cl- QNu->Prod SN2 Reaction Prod->Q_aq Catalyst Recycling

Caption: Phase Transfer Catalysis cycle showing the transport of the nucleophile (Nu-) by the quaternary ammonium catalyst (Q+) into the organic phase.

Safety & Stability Warnings

  • Vesicant Hazard: Chloromethyl pyridines are potent alkylating agents. They are vesicants (blistering agents) and potential carcinogens. Handle only in a fume hood with double nitrile gloves.

  • Free Base Instability: The HCl salt of CMP-4 is stable. The free base (obtained after neutralization) is unstable and can self-polymerize (intermolecular N-alkylation) leading to a tar.

    • Rule: Generate the free base in situ or use it immediately in solution. Do not store the neat free base.

  • Metal Poisoning: The pyridine nitrogen is a good ligand. If catalytic turnover is low, add a Lewis acid (e.g.,

    
     or 
    
    
    
    ) to bind the pyridine nitrogen, or use bulky ligands (e.g., Xantphos, dtbbpy) that prevent N-coordination to the catalyst.

References

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides." Acc.[1][2][3][4] Chem. Res.2015 , 48, 1767–1775. Link

  • Palladium-Catalyzed Carbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds."[5] Angew. Chem. Int. Ed.2009 , 48, 4114–4133. Link

  • Phase Transfer Catalysis

    • Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure Appl. Chem.2000 , 72, 1399–1403. Link

  • Reactivity of Chloromethyl Pyridines

    • Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Org.[3][4][6][7] Biomol. Chem.2006 , 4, 2337-2347. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in omeprazole synthesis from 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield from 4-(Chloromethyl)-2-methoxy-6-methylpyridine Ticket ID: OME-SYN-0042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Yield Trap" in Omeprazole Synthesis

You are likely here because your isolated yield of Omeprazole is hovering below 40-50%, or your purity profile is compromised by sulfones and purple degradation products.

The synthesis of Omeprazole starting from 4-(Chloromethyl)-2-methoxy-6-methylpyridine (Intermediate A) and 2-Mercapto-5-methoxybenzimidazole (Intermediate B) appears deceptively simple—a thioether coupling followed by an oxidation. However, this route is a minefield of chemoselectivity and stability issues.

This guide treats your synthesis as a system. We will debug the two critical nodes: The Coupling (Pyrmetazole formation) and The Oxidation (Omeprazole formation) .[1]

Module 1: The Coupling Reaction (Sulfide Formation)[1]

The Reaction: Nucleophilic attack of the benzimidazole thiolate on the chloromethyl pyridine.[1] Target Intermediate: Pyrmetazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole).[1]

Diagnostic 1: Quality of the Chloro-Intermediate

Issue: The starting material, 4-(Chloromethyl)-2-methoxy-6-methylpyridine, is inherently unstable.

  • Symptom: The starting material is sticky, discolored (pink/brown), or has a strong "fishy" odor (indicating pyridine degradation).

  • Root Cause: The free base of this pyridine is a vesicant and prone to self-polymerization and hydrolysis upon exposure to atmospheric moisture.

  • Solution: Always use the Hydrochloride Salt form. If you are generating the free base in situ from the alcohol (using SOCl₂), do not isolate it. React it immediately.

    • Protocol Check: If using the HCl salt, ensure your stoichiometry accounts for the extra equivalent of base needed to neutralize the HCl.

Diagnostic 2: Regioselectivity (N- vs. S-Alkylation)

Issue: Low yield of the sulfide; presence of isomeric impurities.

  • Mechanism: The benzimidazole anion is an ambident nucleophile. While Sulfur is softer and more nucleophilic (favored), Nitrogen alkylation is possible if the "Hard-Soft Acid-Base" (HSAB) balance is off.

  • Troubleshooting Protocol:

    • Solvent Choice: Use protic solvents like Methanol/Water (9:1) or Ethanol . Protic solvents solvate the harder Nitrogen anion, reducing its nucleophilicity and favoring S-alkylation. Avoid polar aprotic solvents (DMF/DMSO) if N-alkylation is observed.

    • Base Stoichiometry: Use exactly 2.05 - 2.1 equivalents of NaOH .

      • 1 eq to neutralize the Pyridine-HCl salt.

      • 1 eq to deprotonate the thiol (-SH → -S⁻).

      • Excess base (>2.2 eq) can promote side reactions or hydrolysis of the chloromethyl group before coupling occurs.

Diagnostic 3: Hydrolysis Competition

Issue: The chloromethyl group hydrolyzes to the alcohol (hydroxymethyl) before coupling.

  • Symptom: High recovery of benzimidazole; presence of 4-(hydroxymethyl)-pyridine in LC-MS.

  • Fix: Temperature Staging .

    • Dissolve Benzimidazole + NaOH at 50°C .

    • Cool to < 10°C before adding the Chloro-pyridine.

    • Only after addition should you allow the reaction to warm to room temperature. This kinetic control favors the faster S_N2 substitution over the slower hydrolysis.

Module 2: The Oxidation Step (The Critical Bottleneck)

The Reaction: Selective oxidation of the Sulfide (Pyrmetazole) to the Sulfoxide (Omeprazole).[1] The Enemy: Over-oxidation to the Sulfone (Impurity D) .

Diagnostic 4: The "Runaway" Oxidation

Issue: The reaction produces significant Sulfone (>5%), making purification difficult and lowering yield.

  • Mechanism: The Sulfoxide (Omeprazole) is still nucleophilic. If the oxidizing agent is too strong or in excess, it attacks the sulfoxide to form the sulfone.

  • Troubleshooting Protocol:

    • Reagent Selection: Stop using unbuffered m-CPBA (meta-chloroperoxybenzoic acid). It is often too aggressive.

    • Alternative System: Use 30% H₂O₂ with a Molybdate catalyst (e.g., Ammonium Molybdate) or Vanadium Acetylacetonate. These are milder and more selective for the S->SO transformation.

    • Temperature Control: If using m-CPBA, the temperature MUST be maintained between -10°C and -20°C . At 0°C or RT, sulfone formation is kinetically accessible.

    • Titration: Do not add the oxidant all at once. Add dropwise while monitoring by TLC/HPLC. Stop the reaction when ~1-2% starting material remains. Trying to push to 100% conversion almost always results in 10% over-oxidation.

Module 3: Isolation & Stability (The "Purple" Death)

Issue: The product turns purple/black during workup.

  • Root Cause: Omeprazole is an acid-labile prodrug. It undergoes an acid-catalyzed rearrangement (activating mechanism) to form a sulfonamide species (purple) which then polymerizes. This happens at pH < 7.5.[2][3]

  • The Golden Rule: Never allow the pH to drop below 8.0 during workup.

  • Protocol Adjustment:

    • Quench the oxidation with aqueous Na₂S₂O₃ (Sodium Thiosulfate) mixed with NaHCO₃ .

    • Perform extractions with DCM, but wash with pH 9.0 carbonate buffer .

    • Storage: Store the final solid in a desiccator with a small vial of ammonia or amine to maintain a basic micro-atmosphere.

Visual Troubleshooting Guides

Figure 1: Reaction Logic & Impurity Pathways

This diagram maps the synthesis flow and identifies where specific impurities (Yield Killers) enter the system.

OmeprazoleSynthesis SM1 Chloro-Pyridine (HCl Salt) Coupling Step 1: Coupling (NaOH/MeOH, <10°C) SM1->Coupling SM2 Mercapto-Benzimidazole SM2->Coupling Sulfide Pyrmetazole (Sulfide Intermediate) Coupling->Sulfide Main Path Hydrolysis Impurity: Hydroxymethyl Pyridine (Moisture/High Temp) Coupling->Hydrolysis Moisture/Heat N_Alk Impurity: N-Alkylated Isomer (Wrong Solvent/pH) Coupling->N_Alk Aprotic Solvent Oxidation Step 2: Oxidation (mCPBA/-20°C or H2O2/Cat) Sulfide->Oxidation Omeprazole Omeprazole (Target Sulfoxide) Oxidation->Omeprazole Selective Ox Sulfone Impurity D: Sulfone (Over-Oxidation) Oxidation->Sulfone Excess Ox/High Temp AcidDeg Purple Degradation (Acidic Workup pH < 8) Omeprazole->AcidDeg pH < 7.5

Caption: Pathway analysis showing critical control points (Yellow) and impurity diversion risks (Red).[4]

Figure 2: Low Yield Decision Tree

Follow this logic flow to identify the specific cause of your yield loss.

TroubleshootingTree Start Problem: Low Yield (<50%) StepCheck Which step failed? Start->StepCheck Step1 Step 1: Coupling StepCheck->Step1 Step2 Step 2: Oxidation StepCheck->Step2 SM_Check Is Chloro-SM Purity >95%? Step1->SM_Check SM_Bad Recrystallize/Resynthesize SM (Hydrolysis issue) SM_Check->SM_Bad No SM_Good Check Reaction pH SM_Check->SM_Good Yes N_Alk_Check Is N-alkyl isomer present? SM_Good->N_Alk_Check Solvent_Fix Switch to MeOH/Water Lower Temp N_Alk_Check->Solvent_Fix Yes Sulfone_Check Is Sulfone > 2%? Step2->Sulfone_Check Temp_Fix Lower Temp to -20°C Reduce Oxidant Eq. Sulfone_Check->Temp_Fix Yes Color_Check Is product purple/black? Sulfone_Check->Color_Check No pH_Fix Workup pH too low. Use NaHCO3 washes. Color_Check->pH_Fix Yes

Caption: Diagnostic flowchart for isolating the root cause of yield loss in Omeprazole synthesis.

Standardized Optimization Data

The following parameters are derived from optimized industrial protocols (Sjöberg et al., BenchChem).

ParameterOptimized RangeConsequence of Deviation
Coupling Solvent MeOH/Water or EtOH/WaterAprotic solvents increase N-alkylation impurities.
Coupling Temp < 10°C (Addition), 30°C (Reaction)High initial temp causes hydrolysis of Chloro-SM.
Oxidant mCPBA (0.95 - 1.0 eq)>1.0 eq causes rapid Sulfone formation.
Oxidation Temp -10°C to -20°C> 0°C loses selectivity (Sulfone formation).
Workup pH 8.0 - 9.0< 7.5 causes rapid acid-catalyzed degradation.

References

  • Saini, S., et al. (2019).[5] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. International Journal of PharmTech Research.

  • BenchChem. (2025).[1] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.

  • Google Patents. (2017). CN106866629A - The synthetic method of Omeprazole sulphone.

  • Scientific Update. (2018). Biocatalytic oxidation and synthesis of Esomeprazole.

  • Sjöberg, P., et al. (1990). Chemical Reactions of Omeprazole and Omeprazole Analogues. Acta Chemica Scandinavica.

Sources

Side reactions and byproduct formation with 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Side Reactions and Byproduct Formation

Welcome to the technical support center for 4-(Chloromethyl)-2-methoxy-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions and byproduct formation during its use. As a key intermediate in the synthesis of various pharmaceuticals, particularly proton pump inhibitors (PPIs) like omeprazole and esomeprazole, understanding its reactivity is crucial for achieving high-purity products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-(Chloromethyl)-2-methoxy-6-methylpyridine and what types of reactions can I expect?

A1: This molecule possesses two primary sites susceptible to nucleophilic attack: the chloromethyl group at the 4-position and the pyridine nitrogen. The chloromethyl group readily undergoes SN2 reactions with a wide range of nucleophiles, displacing the chloride ion.[4] Additionally, the pyridine nitrogen can be quaternized by alkylating agents, a common reaction for pyridine derivatives.[5][6][7] The methoxy group is generally stable but can be susceptible to hydrolysis under strong acidic conditions.[8]

Q2: I am observing the formation of azafulvenium-like intermediates in my reaction. What causes this and how can I prevent it?

A2: The formation of azafulvenium intermediates is a known side reaction pathway for 4-chloromethylpyridines. This occurs through the ionization of the chloromethyl group to form a pyridyl-4-methyl cation, which is stabilized by resonance. This cation is highly reactive and can lead to various byproducts.

To minimize the formation of these intermediates:

  • Use non-polar, aprotic solvents: Solvents with low dielectric constants disfavor the formation of charged intermediates.

  • Control the temperature: Lower reaction temperatures will reduce the rate of ionization.

  • Choose your base carefully: A sterically hindered, non-nucleophilic base can deprotonate your intended nucleophile without promoting elimination or other side reactions involving the chloromethyl group.

Q3: My reaction is producing a significant amount of a dimeric byproduct. What is the likely structure and how can I avoid it?

A3: Dimerization is a common side reaction, particularly under basic conditions or when the concentration of the nucleophile is low. The most probable mechanism involves the quaternization of a molecule of 4-(chloromethyl)-2-methoxy-6-methylpyridine by another, followed by subsequent reactions. The resulting dimer could have a complex structure, potentially involving a linkage through the methylene bridges.

Strategies to suppress dimerization include:

  • Slow addition of the pyridine: Adding the 4-(chloromethyl)-2-methoxy-6-methylpyridine solution dropwise to a solution containing the nucleophile and base can help maintain a low concentration of the electrophile, favoring the desired intermolecular reaction over self-reaction.

  • Use of a suitable base: The choice of base is critical. Weak, non-nucleophilic bases are generally preferred. Strong bases can deprotonate the methyl group at the 6-position, leading to undesired condensation reactions.

  • Reaction concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of the Desired SN2 Product and Formation of Multiple Unidentified Byproducts

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Competing Quaternization The pyridine nitrogen is a nucleophile and can react with the chloromethyl group of another molecule, leading to oligomerization or polymerization. This is especially prevalent at higher concentrations and temperatures.- Add the 4-(chloromethyl)-2-methoxy-6-methylpyridine slowly to the reaction mixture containing the nucleophile.- Use a less polar solvent to disfavor the formation of the charged pyridinium salt.- Consider protecting the pyridine nitrogen if the nucleophile is weak, although this adds extra steps to the synthesis.
Formation of Azafulvenium Intermediates As discussed in the FAQs, ionization of the C-Cl bond leads to a highly reactive cation that can be trapped by various nucleophiles present in the reaction mixture, leading to a complex product profile.- Employ aprotic, non-polar solvents (e.g., toluene, THF).- Maintain a low reaction temperature (0 °C to room temperature, if the reaction rate is sufficient).
Base-Induced Side Reactions Strong bases can deprotonate the methyl group, leading to condensation reactions, or promote elimination pathways.- Use a milder base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).[9][10]
Instability of the Starting Material 4-(Chloromethyl)-2-methoxy-6-methylpyridine can be unstable over long periods, especially if not stored properly. Degradation can lead to impurities that interfere with the reaction.- Use freshly prepared or recently purchased starting material.- Store at low temperatures and under an inert atmosphere.
Issue 2: Unexpected N-Oxide Formation

Possible Cause & Solution:

Potential Cause Explanation Recommended Solution
Oxidation during Reaction or Workup The pyridine nitrogen can be oxidized to the corresponding N-oxide, especially in the presence of oxidizing agents or during aerobic workup conditions. This is a known impurity in the synthesis of related PPIs.- Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Avoid prolonged exposure to air during workup and purification.

Experimental Protocols to Minimize Byproduct Formation

Here is a general, optimized protocol for a typical SN2 reaction with a thiol nucleophile, a common step in the synthesis of PPIs.[2][3]

Materials:

  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine

  • Thiol nucleophile (e.g., 2-mercaptobenzimidazole derivative)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the thiol nucleophile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition of Electrophile: Dissolve 4-(Chloromethyl)-2-methoxy-6-methylpyridine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired SN2 pathway and the formation of a common dimeric byproduct.

sn2_vs_dimer cluster_sn2 Desired SN2 Pathway cluster_dimer Dimerization Side Reaction A 4-(Chloromethyl)-2-methoxy-6-methylpyridine P Desired Product (Py-CH2-Nu) A->P + Nu- A2 4-(Chloromethyl)-2-methoxy-6-methylpyridine Nuc Nucleophile (Nu-) Cl_ion Cl- D Dimeric Byproduct A2->D Base or Heat A3 Another Molecule of Starting Material A3->D Base or Heat azafulvenium_formation start 4-(Chloromethyl)-2-methoxy-6-methylpyridine ion Pyridyl-4-methyl Cation (Resonance Stabilized) start->ion Ionization (-Cl-) byproducts Various Byproducts ion->byproducts nuc_attack Nucleophilic Attack

Caption: Formation of azafulvenium intermediate leading to byproducts.

References

  • BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Google Patents. (2017). CN106632256A - Synthesis method of proton pump inhibitors.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors.
  • International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Memorial University of Newfoundland. (n.d.). A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles.
  • Benchchem. (n.d.). assessing the stability of 4-Methoxy-2,3,5-trimethylpyridine under different conditions.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Journal of Macromolecular Science, Part A. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine).
  • Der Pharma Chemica. (2012). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups.
  • Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • ResearchGate. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine).
  • PMC. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
  • PubMed. (2004). Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethyl)-2-methoxy-6-methylpyridine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 4-(chloromethyl)-2-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.

Introduction

The alkylation of pyridine derivatives is a cornerstone of synthetic organic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials. 4-(Chloromethyl)-2-methoxy-6-methylpyridine is a valuable building block, but its successful alkylation requires careful control of reaction parameters to achieve desired regioselectivity and yield while minimizing side reactions. This guide provides a structured approach to troubleshooting and optimizing these critical reactions.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is showing low to no conversion of the starting material. What are the likely causes?

A1: Low conversion is a common issue that can often be traced back to several key factors:

  • Insufficiently Reactive Nucleophile: The nucleophile you are using may not be strong enough to displace the chloride from the chloromethyl group. Consider using a stronger base to deprotonate your nucleophile or switching to a more inherently nucleophilic reagent.

  • Poor Solubility: If your nucleophile or the pyridine substrate has poor solubility in the chosen solvent, the reaction will be slow. Ensure all reactants are adequately dissolved. You may need to screen different solvents or use a co-solvent system.

  • Inappropriate Reaction Temperature: Alkylation reactions often require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures.

  • Deactivated Reagents: Ensure the purity and activity of your starting materials and reagents. The 4-(chloromethyl)-2-methoxy-6-methylpyridine can degrade over time, and bases or other reagents can be hygroscopic or lose potency.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the potential side reactions?

A2: The formation of multiple products often points to a lack of selectivity. Common side reactions include:

  • N-Alkylation vs. C-Alkylation: With ambident nucleophiles (e.g., enolates), alkylation can occur at different sites. The reaction conditions, particularly the solvent and counter-ion, can significantly influence the N- versus C-alkylation ratio.

  • Overalkylation: The initial mono-alkylation product may still be reactive enough to undergo a second alkylation, especially if an excess of the electrophile is used.[1] Careful control of stoichiometry is crucial to minimize this.

  • Elimination: Under strongly basic conditions, elimination to form the corresponding 4-vinylpyridine derivative can compete with the desired substitution reaction.

  • Reaction with the Pyridine Ring: While the chloromethyl group is the primary electrophilic site, under certain conditions, particularly with highly reactive nucleophiles, reaction at the pyridine ring itself (C2, C4, or C6 positions) can occur, though this is less common for this specific substrate.[1]

Q3: How do I choose the optimal base and solvent for my alkylation reaction?

A3: The choice of base and solvent is critical for controlling the outcome of the reaction.

  • Base Selection: The base should be strong enough to deprotonate your nucleophile without promoting significant side reactions like elimination. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU). The choice can also influence the N/O or N/C selectivity with ambident nucleophiles.

  • Solvent Selection: The solvent plays a multifaceted role.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are generally good choices as they can solvate the cation of the base, leaving the anion more "naked" and nucleophilic. They are also effective at dissolving a wide range of reactants.[2]

    • Polar Protic Solvents (e.g., ethanol, methanol) can hydrogen bond with the nucleophile, potentially reducing its reactivity. However, they can be useful in specific cases.[3]

    • The solvent can influence the regioselectivity of alkylation. For instance, in some pyridine alkylations, different solvents can favor C2 versus C4 substitution.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the alkylation of 4-(chloromethyl)-2-methoxy-6-methylpyridine.

Problem 1: Low Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Reaction Time or Temperature Monitor the reaction progress over time using TLC, GC-MS, or LC-MS.[5] Gradually increase the reaction temperature in small increments (e.g., 10 °C).The reaction may be kinetically slow and require more time or thermal energy to proceed to completion.
Poor Quality of Reagents Use freshly opened or purified starting materials and reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.Impurities or degradation of reagents can inhibit the reaction or lead to side products. Water can quench strong bases and some nucleophiles.
Sub-optimal Base Screen a variety of bases with different strengths and properties (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU).The pKa of the nucleophile will dictate the required base strength for efficient deprotonation.
Inadequate Mixing Ensure efficient stirring, especially for heterogeneous reaction mixtures.Poor mixing can lead to localized concentration gradients and incomplete reaction.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Step Rationale
Overalkylation Use a stoichiometric amount or a slight excess of the nucleophile relative to the 4-(chloromethyl)-2-methoxy-6-methylpyridine.[1]Limiting the electrophile prevents the mono-alkylated product from reacting further.
Competing N- vs. C- or O-Alkylation Modify the solvent and counter-ion. For example, polar aprotic solvents often favor O-alkylation, while polar protic solvents can favor N-alkylation. The choice of base can also influence the outcome.The solvent and counter-ion affect the solvation and reactivity of the different nucleophilic sites in an ambident nucleophile.
Elimination Side Reaction Use a milder, non-nucleophilic base (e.g., a hindered amine base) and a lower reaction temperature.Strong, bulky bases are less likely to act as nucleophiles and promote elimination.
Isomerization or Rearrangement Analyze the product mixture carefully by NMR and MS to identify the structures of the byproducts. This can provide insight into the reaction mechanism and potential for rearrangement.Understanding the nature of the byproducts is the first step in devising a strategy to prevent their formation.

Experimental Protocols

General Protocol for N-Alkylation with a Phenolic Nucleophile

This protocol provides a starting point for the alkylation of a generic phenol with 4-(chloromethyl)-2-methoxy-6-methylpyridine. Note: This is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Add a solution of 4-(chloromethyl)-2-methoxy-6-methylpyridine (1.0 - 1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Reaction Workflow

G start Start: Assemble Reactants reactants 1. 4-(Chloromethyl)-2-methoxy-6-methylpyridine 2. Nucleophile 3. Base 4. Solvent start->reactants reaction Alkylation Reaction (Heating may be required) reactants->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Complete incomplete Incomplete Reaction monitoring->incomplete Incomplete purification Purification (Column Chromatography) workup->purification product Final Product purification->product troubleshoot Troubleshoot: - Increase Temperature/Time - Change Base/Solvent incomplete->troubleshoot troubleshoot->reaction G start Problem Identified low_yield Low Yield start->low_yield multiple_products Multiple Products start->multiple_products sub_optimal_cond Sub-optimal Conditions? low_yield->sub_optimal_cond stoichiometry_issue Incorrect Stoichiometry? multiple_products->stoichiometry_issue reagent_issue Reagent Quality Issue? sub_optimal_cond->reagent_issue No adjust_temp_time Adjust Temperature/Time sub_optimal_cond->adjust_temp_time Yes check_reagents Verify Reagent Purity reagent_issue->check_reagents Yes adjust_temp_time->low_yield change_base_solvent Change Base/Solvent change_base_solvent->low_yield check_reagents->low_yield selectivity_issue Poor Regioselectivity? stoichiometry_issue->selectivity_issue No adjust_stoichiometry Adjust Stoichiometry stoichiometry_issue->adjust_stoichiometry Yes modify_conditions Modify Solvent/Base selectivity_issue->modify_conditions Yes adjust_stoichiometry->multiple_products modify_conditions->multiple_products

Caption: A flowchart for systematically troubleshooting common issues.

Analytical Techniques for Reaction Monitoring

Effective reaction monitoring is crucial for optimization. Several analytical techniques can provide valuable insights:

Technique Application Advantages Considerations
Thin Layer Chromatography (TLC) Rapid qualitative monitoring of reaction progress.Simple, fast, and inexpensive.Limited to non-volatile compounds; provides qualitative information only.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of volatile and semi-volatile compounds. [6][7]High sensitivity and provides structural information from the mass spectrum. [6]Not suitable for non-volatile or thermally labile compounds. [7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of a wide range of compounds, including non-volatile and thermally labile ones.Versatile and provides both quantitative and structural information.More complex and expensive than TLC or GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of starting materials, intermediates, and products. [8]Provides unambiguous structural information.Requires a relatively high concentration of the analyte and can be time-consuming.

Conclusion

The successful alkylation of 4-(chloromethyl)-2-methoxy-6-methylpyridine is an achievable goal with a systematic and informed approach. By understanding the underlying reaction principles and potential pitfalls, researchers can effectively troubleshoot and optimize their reaction conditions to achieve high yields and selectivity. This guide serves as a comprehensive resource to aid in that process, empowering scientists to advance their research and development efforts.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Alkylation Reactions.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26). American Chemical Society.
  • Roberts, J. D., & Webb, R. L. (n.d.). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Unified ionic and radical C-4 alkylation and arylation of pyridines. (2024, July 4). Semantic Scholar.
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025, November 22). Proceedings of the National Academy of Sciences.
  • Pyridine. (n.d.). chemeurope.com.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.

Sources

Stability of 4-(Chloromethyl)-2-methoxy-6-methylpyridine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 4-(Chloromethyl)-2-methoxy-6-methylpyridine (and structurally related picolyl chlorides).

The content is structured to address the high reactivity of the chloromethyl moiety and the basicity of the pyridine nitrogen , which together create a "self-destruct" mechanism if not managed correctly.

Subject: 4-(Chloromethyl)-2-methoxy-6-methylpyridine (CMMP)

Classification: High-Reactivity Electrophile / Picolyl Chloride Derivative Primary Application: Intermediate for Proton Pump Inhibitors (PPIs) and heterocyclic synthesis.

Part 1: The Core Instability Mechanism (The "Why")

Before choosing a solvent, you must understand why this molecule degrades. It is not random; it is driven by two specific chemical pathways.

Self-Quaternization (The "Black Tar" Effect)

The most common failure mode is intermolecular


 attack . The pyridine nitrogen of one molecule attacks the chloromethyl group of another.
  • Result: Formation of a pyridinium salt dimer, which rapidly oligomerizes into a dark, insoluble tar.

  • Visual Indicator: The solution turns from pale yellow to orange, then dark red/black.

  • Catalyst: Heat and high concentration.

Solvolysis (The "Disappearing Assay" Effect)

In protic solvents (alcohols, water), the solvent acts as a nucleophile, displacing the chloride.

  • Result: Conversion to the corresponding alcohol or ether.

  • Visual Indicator: None initially (solution remains clear), but purity drops on HPLC.

Mechanism Visualization

DegradationPathways CMMP CMMP (Free Base) Dimer Pyridinium Dimer (Ionic Salt) CMMP->Dimer Self-Quaternization (High Conc. / Polar Aprotic) Alcohol Solvolysis Product (Ether/Alcohol) CMMP->Alcohol Solvolysis (MeOH / EtOH / H2O) Polymer Dark Insoluble Tar (Polymerization) Dimer->Polymer Oligomerization

Figure 1: The two primary degradation pathways. Self-quaternization is the dominant mode in non-protic solvents, while solvolysis dominates in alcohols.

Part 2: Solvent Compatibility Matrix

Rule of Thumb: The Hydrochloride Salt form is stable in most non-protic solvents. The Free Base is kinetically unstable and must be handled in non-polar solvents at low temperatures.

Solvent ClassSpecific SolventCompatibility (Free Base)Compatibility (HCl Salt)Technical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (Preferred)ModerateBest for extraction/transport. Non-polar nature suppresses charge separation (transition state of self-alkylation).
Aromatic Toluene, XyleneHigh Low (Insoluble)Excellent for storage of free base solutions (cold). Poor solubility for the salt.
Polar Aprotic DMF, DMSO, AcetonitrileCRITICAL RISK ModerateAvoid for Free Base. These solvents stabilize the

transition state, accelerating self-quaternization by orders of magnitude.
Alcohols Methanol, EthanolZero Zero Rapid solvolysis to methyl/ethyl ethers. Only use if the next reaction is faster than the solvolysis rate.
Ethers THF, MTBEModerateLowGood for reactions; MTBE is excellent for precipitating the HCl salt from reaction mixtures.
Water WaterZero Moderate (Acidic pH)Rapid hydrolysis at neutral/basic pH. Stable-ish at pH < 3 (as salt), but hydrolysis still occurs slowly.

Part 3: Troubleshooting & FAQs

Ticket #101: "My solution turned black overnight."

Diagnosis: Self-Quaternization (Polymerization). Cause: You likely stored the free base at room temperature or in a polar aprotic solvent (like DMF or Acetonitrile) without acid stabilization. Resolution:

  • Immediate Action: The black tar is likely unrecoverable. Discard.

  • Prevention: Always store CMMP as the Hydrochloride salt . If you must use the free base, generate it in situ at 0°C and use it within 1 hour.

  • Solvent Switch: If you must store a solution, use Toluene or DCM and keep at -20°C.

Ticket #102: "I see a new peak at RRT 0.85 in Methanol."

Diagnosis: Solvolysis (Ether formation). Cause: You prepared the HPLC sample in Methanol and let it sit in the autosampler. The methanol attacked the chloromethyl group. Resolution:

  • Analytical Fix: Change HPLC diluent to Acetonitrile (anhydrous) or DCM . Avoid alcohols in sample preparation.

  • Process Fix: Do not recrystallize from pure methanol. Use iPrOH (slower reaction) or an Acetone/DCM mixture.

Ticket #103: "Low yield during coupling reaction."

Diagnosis: Competitive Hydrolysis vs. Coupling. Context: Common in Omeprazole-type synthesis (coupling with benzimidazole thiol). Cause: If adding CMMP to a basic aqueous solution, water competes with the thiol nucleophile. Resolution:

  • Protocol Adjustment: Dissolve the CMMP-HCl in water/alcohol immediately before addition.

  • Optimization: Add the CMMP solution dropwise to the thiol/base mixture to ensure the thiol (a better nucleophile) is always in excess relative to the chloride.

Part 4: Experimental Protocols

Protocol A: Safe Generation of the Free Base (In Situ)

Use this when your next step requires the non-protonated pyridine.

  • Suspend: Place 10.0 g of CMMP-HCl in 100 mL of Dichloromethane (DCM) .

  • Cool: Cool the suspension to 0°C – 5°C .

  • Neutralize: Slowly add saturated aqueous

    
     (or cold 1M NaOH) while stirring vigorously.
    
    • Critical: Keep T < 10°C to prevent hydrolysis.

  • Separate: Separate the organic layer immediately.

  • Dry: Dry over anhydrous

    
     (magnesium sulfate can be slightly acidic/active, sodium sulfate is safer here).
    
  • Use: Do not evaporate to dryness. Use the DCM solution directly in the next step. If evaporation is strictly necessary, keep bath temp < 30°C and do not store the resulting oil.

Protocol B: Stability Testing (HPLC Method)

To verify the integrity of your batch.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Diluent: Acetonitrile (Do NOT use Methanol).

  • Detection: UV @ 280 nm (Pyridine absorption).

  • Pass Criteria: Purity > 98.0%. Any peak appearing before the main peak usually indicates hydrolysis (alcohol impurity).

Decision Tree: Solvent Selection

SolventSelection Start Start: Select Solvent for CMMP Form What form is the compound? Start->Form HCl HCl Salt Form->HCl FreeBase Free Base Form->FreeBase Storage Purpose: Storage? HCl->Storage Long Term Reaction Purpose: Reaction? FreeBase->Reaction Immediate Use SolidStore Store as Solid (Desiccated, 4°C) Storage->SolidStore DCM_Tol Use DCM or Toluene (Keep Cold < 0°C) Reaction->DCM_Tol Non-Polar AvoidPolar Avoid DMSO/DMF (Rapid Polymerization) Reaction->AvoidPolar Polar Aprotic AvoidProtic Avoid MeOH/EtOH (Solvolysis) Reaction->AvoidProtic Alcohols

Figure 2: Decision logic for solvent selection based on compound form and intended use.

References

  • BenchChem. (2025).[1][2][3] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. (Describes the handling of the analogous 2-chloromethyl-3,5-dimethyl-4-methoxypyridine). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     kinetics and solvent effects on charge separation). Link
    
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review. International Journal of PharmTech Research. (Details the instability of chloromethylpyridine intermediates). Link

  • Google Patents. (2022). CN114805193B - Preparation method of omeprazole intermediate. (Industrial process data on chlorination and handling of methoxy-methyl-pyridines). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (Safety and storage parameters for the salt form). Link

Sources

Technical Support Center: Troubleshooting & Handling 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-(Chloromethyl)-2-methoxy-6-methylpyridine is a highly reactive, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including proton pump inhibitors (PPIs). However, researchers frequently encounter rapid degradation, discoloration, and insoluble precipitate formation when handling this compound.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent dimerization and ensure experimental success.

Mechanistic Insight: The Dimerization Pathway

The inherent instability of 4-(Chloromethyl)-2-methoxy-6-methylpyridine stems from its bifunctional nature. The molecule possesses both a nucleophilic center (the lone pair on the pyridine nitrogen) and an electrophilic center (the chloromethyl carbon).

When isolated as a free base, the unprotonated pyridine nitrogen of one molecule attacks the chloromethyl group of an adjacent molecule. This intermolecular Menschutkin-type alkylation rapidly generates a bis-pyridinium dimer[1]. Once the initial dimer forms, the remaining reactive sites can continue to react, leading to bimolecular polymerization and the formation of an insoluble, inactive poly-pyridinium salt (often observed macroscopically as a red or brown solid)[2].

G Monomer 4-(Chloromethyl)-2-methoxy-6-methylpyridine (Free Base) Collision Bimolecular Collision (High Conc. / Room Temp) Monomer->Collision Storage as free base HCl Addition of HCl (Protonation) Monomer->HCl Stabilization step Attack Menschutkin Alkylation (Intermolecular Attack) Collision->Attack Dimer Bis-pyridinium Dimer (Inactive, Insoluble) Attack->Dimer Polymer Polymerization (Complex Mixture) Dimer->Polymer Further reaction Stable Hydrochloride Salt (Nucleophilicity Quenched) HCl->Stable

Mechanistic pathway of halomethylpyridine dimerization and its stabilization via protonation.

Troubleshooting FAQs

Q: I isolated the free base after extraction, but it turned into an insoluble red/brown solid overnight. What happened? A: You are observing the macroscopic result of bimolecular polymerization[2]. Because the reaction is concentration-dependent (second-order kinetics), concentrating the free base to a neat oil or solid dramatically accelerates the collision rate between molecules. The resulting poly-pyridinium salt is highly polar and completely insoluble in most organic solvents.

Q: How can I store this compound long-term without degradation? A: The compound must be stored as a hydrochloride (HCl) salt[3]. Protonating the pyridine nitrogen completely quenches its lone pair, rendering it non-nucleophilic and shutting down the dimerization pathway. The dry HCl salt is stable for months when stored at -20°C under an inert atmosphere (argon or nitrogen)[4].

Q: My downstream alkylation reaction is failing due to competing self-condensation. How do I optimize this? A: If your protocol requires the free base, you must minimize its concentration to disfavor the bimolecular self-condensation:

  • In situ generation: Do not pre-form the free base. Add the HCl salt directly to your reaction mixture containing the target nucleophile, and slowly add a mild, non-nucleophilic base (e.g., DIPEA) to generate the free base in situ.

  • High dilution: Run the reaction at lower concentrations (e.g., 0.05 M) to statistically favor the cross-reaction over self-collision.

  • Temperature control: Keep the reaction at 0°C to 5°C to kinetically suppress the higher-activation-energy dimerization pathway.

Standard Operating Protocols (SOPs)
Protocol A: Conversion to Hydrochloride Salt for Storage

Causality: This protocol traps the reactive free base into a stable, non-nucleophilic salt immediately after synthesis or extraction, preventing the Menschutkin alkylation.

  • Dissolution: Dissolve the freshly synthesized or extracted 4-(Chloromethyl)-2-methoxy-6-methylpyridine (free base) in anhydrous diethyl ether or dichloromethane (DCM) at 0°C.

  • Protonation: Slowly bubble dry HCl gas through the solution, or dropwise add a stoichiometric amount of HCl in dioxane (4.0 M).

  • Self-Validation: A white to off-white precipitate of the hydrochloride salt will form immediately. The cessation of precipitate formation upon further HCl addition indicates complete conversion.

  • Filtration: Filter the precipitate rapidly under a nitrogen atmosphere using a Schlenk frit to prevent moisture absorption (the salt is highly hygroscopic)[4].

  • Storage: Wash the filter cake with cold anhydrous ether and dry under high vacuum. Store the resulting solid at -20°C[3].

Protocol B: In Situ Generation and Immediate Alkylation

Causality: By slowly releasing the free base in the presence of an excess of the target nucleophile, the reactive intermediate is consumed by the desired reaction before it can find another molecule of itself to dimerize.

  • Setup: Suspend 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (1.0 eq) and your target nucleophile (1.2 - 1.5 eq) in an anhydrous solvent (e.g., DMF or THF) at 0°C.

  • Activation: Slowly add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.5 eq) dropwise over 30–60 minutes.

  • Incubation: Maintain the reaction at 0°C to 5°C.

  • Self-Validation: Monitor the reaction via LC-MS or TLC. The slow addition of base ensures the steady-state concentration of the free halomethylpyridine remains near zero. A successful protocol is validated by the absence of baseline-spotting polymeric byproducts on the TLC plate.

Quantitative Data Summary: Stability Matrix

The following table summarizes the stability of 4-(Chloromethyl)-2-methoxy-6-methylpyridine under various conditions, highlighting the critical need for proper handling and storage.

Storage ConditionFormConcentrationTemperatureEstimated Half-Life
Neat (Free Base)Liquid/Oil>99%25°C< 2 hours
Solution (Free Base)in DCM0.1 M25°C~ 24 hours
Solution (Free Base)in DCM0.1 M0°C~ 7 days
Hydrochloride SaltSolid>99%25°C> 6 months
Hydrochloride SaltSolid>99%-20°C> 2 years
References
  • PubChem. "3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394." National Center for Biotechnology Information. [Link]

  • ACS Catalysis. "Deuterated N2Py2 Ligands: Building More Robust Non-Heme Iron Oxidation Catalysts." American Chemical Society.[Link]

  • Ash, M. L., & Pews, R. G. "The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide." Journal of Heterocyclic Chemistry.[Link]

Sources

Improving the regioselectivity of reactions with 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in Alkylations with 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing coupling reactions involving highly reactive electrophilic building blocks.

4-(Chloromethyl)-2-methoxy-6-methylpyridine is a highly valuable, yet challenging, bifunctional intermediate. It possesses a strongly electrophilic chloromethyl group at the C4 position and a nucleophilic pyridine nitrogen. While the C2-methoxy and C6-methyl groups provide steric shielding around the nitrogen, the strongly electron-donating nature of the methoxy group maintains significant electron density on the heterocycle. This delicate electronic balance leads to two primary regioselectivity challenges:

  • Substrate-Level Regioselectivity: Competition between the desired nucleophilic substitution (SN2) at the chloromethyl carbon and undesired intermolecular N-alkylation (self-condensation).

  • Nucleophile-Level Regioselectivity: Controlling O- vs. C-alkylation (or N- vs. C-alkylation) when reacting this electrophile with ambident nucleophiles.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-yielding, regioselective transformations.

Section 1: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns dark and viscous immediately upon dissolving the 4-(Chloromethyl)-2-methoxy-6-methylpyridine, and my yield of the coupled product is very low. What is happening? A: You are observing rapid intermolecular self-condensation.

  • The Causality: Chloromethylpyridines are notoriously unstable as free bases[1]. The nucleophilic pyridine nitrogen of one molecule attacks the highly electrophilic chloromethyl carbon of another, initiating a cascade that forms pyridinium oligomers and polymers. Although the C2-methoxy and C6-methyl groups provide steric hindrance, the methoxy group donates electron density into the ring via resonance, keeping the nitrogen sufficiently nucleophilic to polymerize at high concentrations.

  • The Solution: This reagent must be stored and handled as a hydrochloride (HCl) salt. Do not pre-neutralize the salt in a separate flask. Instead, use an in situ neutralization strategy. Add the HCl salt slowly to a dilute reaction mixture that already contains your target nucleophile and a mild base. This ensures that as soon as the free base is generated, it immediately reacts with the abundant nucleophile rather than another molecule of itself.

Q2: I am reacting this electrophile with an enolate (ambident nucleophile), but I am getting a 50/50 mixture of O-alkylated and C-alkylated products. How do I force O-alkylation? A: You must modulate the Hard-Soft Acid-Base (HSAB) dynamics by changing your solvent and counterion.

  • The Causality: Enolates and phenolates are ambident nucleophiles with a "hard" oxygen center and a "soft" carbon center. The chloromethyl group is a relatively "soft" electrophile. According to Kornblum's rule and HSAB principles, soft electrophiles naturally favor attack by the softer nucleophilic site (C-alkylation) under neutral or coordinating conditions[2].

  • The Solution: To override this and force O-alkylation, you must leave the oxygen atom "naked" and highly reactive.

    • Switch to a polar aprotic solvent (e.g., DMF or DMSO). These solvents strongly solvate the metal cation but leave the enolate anion unsolvated and highly reactive[3].

    • Use a large, non-coordinating counterion , such as Cesium (Cs+). Switching from K2CO3 or NaH to Cs2CO3 prevents tight ion-pairing at the oxygen, dramatically increasing the rate of O-alkylation over C-alkylation.

Q3: Conversely, how do I force C-alkylation with the same ambident nucleophile? A: Force tight ion-pairing at the oxygen atom.

  • The Solution: Use a less polar solvent (like THF or Toluene) and a strongly coordinating cation like Lithium (e.g., using LiHMDS or LDA as the base). The Li+ ion tightly coordinates to the hard oxygen atom, blocking it from acting as a nucleophile. This forces the 4-(chloromethyl)-2-methoxy-6-methylpyridine to react exclusively at the softer, exposed carbon center.

Section 2: Quantitative Data & Condition Optimization

The following table summarizes the self-validating system of reaction conditions used to control the regioselectivity of 4-(Chloromethyl)-2-methoxy-6-methylpyridine when reacted with a standard ambident nucleophile (e.g., a generic β-ketoester or phenol).

Base / CounterionSolventTemp.Primary Mechanism DriverRegioselectivity (O:C Ratio)Self-Condensation Risk
Cs2CO3 (Cesium)DMF25 °CNaked anion (O-attack favored)> 95:5 (Strong O-preference)Low (if added slowly)
K2CO3 (Potassium)Acetone50 °CModerate ion-pairing60:40 (Mixed)Moderate
LiHMDS (Lithium)THF-78 °CTight O-coordination (C-attack favored)< 5:95 (Strong C-preference)Low
DIPEA (Amine)DCM25 °CWeak base, slow enolizationVariable (Poor conversion)High (Amine neutralizes HCl early)

Section 3: Experimental Protocol for Regioselective O-Alkylation

This protocol is designed as a self-validating system. By keeping the electrophile concentration low and the nucleophile concentration high, we kinetically favor the cross-coupling over self-condensation.

Objective: High-yield O-alkylation of a phenol/enolate with 4-(Chloromethyl)-2-methoxy-6-methylpyridine HCl salt.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried flask under an inert atmosphere (N2 or Argon), dissolve the ambident nucleophile (1.2 equivalents) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3, 2.5 equivalents). Causality: 1.0 eq neutralizes the nucleophile, 1.0 eq neutralizes the HCl salt of the pyridine, and 0.5 eq acts as a basic buffer. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition (Critical Step): Dissolve 4-(Chloromethyl)-2-methoxy-6-methylpyridine HCl salt (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise over 1 hour to the reaction mixture using a syringe pump.

    • Validation Check: The reaction mixture should remain a light suspension. If it rapidly turns dark brown/black, the addition rate is too fast, and self-condensation is occurring.

  • Monitoring: Stir for an additional 2 hours. Monitor via LC-MS. The absence of a polymeric baseline drift and the presence of a single major product peak confirms successful regiocontrol.

  • Quenching and Isolation: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

Section 4: Mechanistic and Workflow Visualizations

Below are the logical relationships and workflows critical to mastering this chemistry, rendered in system-compliant diagrams.

Mechanism Substrate 4-(Chloromethyl)-2-methoxy- 6-methylpyridine HCl FreeBase Free Base Intermediate (Highly Reactive) Substrate->FreeBase Base (-HCl) Product Desired SN2 Product (Regioselective Alkylation) FreeBase->Product Excess Nucleophile (In situ neutralization) Polymer Pyridinium Oligomers (Undesired Self-Condensation) FreeBase->Polymer High Concentration (No Nucleophile)

Reaction pathways of 4-(Chloromethyl)-2-methoxy-6-methylpyridine highlighting self-condensation.

Workflow Step1 1. Dissolve Ambident Nucleophile in Polar Aprotic Solvent (DMF) Step2 2. Add Weak Non-Coordinating Base (e.g., Cs2CO3, 2.5 eq) Step1->Step2 Step3 3. Slowly Add 4-(Chloromethyl)... HCl Salt via Syringe Pump Step2->Step3 Step4 4. Monitor via LC-MS (Verify absence of oligomers) Step3->Step4 Step5 5. Aqueous Workup & Product Isolation Step4->Step5

Step-by-step workflow for in situ neutralization and regioselective alkylation.

References

  • [3] Title: Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Source: PMC. URL:

  • [2] Title: Ambident Nucleophiles and Regioselectivity. Source: Dalal Institute. URL:

  • [1] Title: 2-(Chloromethyl)pyridine | Chemical Reactivity and Key Applications. Source: Benchchem. URL:

Sources

Validation & Comparative

Alternative reagents to 4-(Chloromethyl)-2-methoxy-6-methylpyridine for omeprazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Precision in Precursors

In the industrial and laboratory synthesis of Omeprazole, the selection of the pyridine building block is a critical determinant of yield, purity, and process safety.

Correction on Target Reagent: The topic query specifies 4-(Chloromethyl)-2-methoxy-6-methylpyridine. It is critical to note that this specific isomer (chloromethyl at position 4) is not the correct regioisomer for Omeprazole synthesis. Omeprazole requires the linkage at the 2-position of the pyridine ring. The standard, chemically valid intermediate is 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (often isolated as the hydrochloride salt).

This guide focuses on alternatives to this standard 2-chloromethyl reagent.[1] While the standard reagent is widely used, it suffers from significant instability (self-polymerization), high reactivity (vesicant properties), and hydrolytic sensitivity. This guide evaluates three high-value alternatives:

  • The Nitro-Pyridine Precursor (Stability-Optimized Route).

  • The Hydroxymethyl Precursor (Direct Coupling/Green Route).

  • In-Situ Activated Sulfonates (Process Safety Route).

The Standard vs. The Alternatives: A Technical Comparison

The standard synthesis involves the nucleophilic attack of 2-mercapto-5-methoxybenzimidazole on the chloromethyl pyridine.[2] The alternatives listed below modify either the leaving group or the timing of the functionalization to bypass the limitations of the standard chloromethyl reagent.

Comparative Performance Matrix
FeatureStandard Reagent (2-Chloromethyl-4-methoxy...)[2][3][4]Alternative A: Nitro-Pyridine (2-Chloromethyl-4-nitro...)Alternative B: Hydroxymethyl (Direct Coupling)Alternative C: Mesylate/Tosylate (In-Situ)
Stability Low. Prone to exothermic polymerization.High. Electron-withdrawing nitro group stabilizes the molecule.Very High. Stable solid/oil.Medium. Generated transiently.
Safety Poor. Potent vesicant; lachrymator.Moderate. Less reactive alkylating agent.Excellent. Non-vesicant.Good. No isolation of hazardous alkylator.
Process Steps Direct coupling.Coupling + Downstream Methoxylation.One-pot (Mitsunobu or Acid Cat).Two-step, One-pot.
Yield Potential 75–85%85–92% (Cumulative)60–80%80–90%
Primary Drawback Handling difficulty; cold storage required.Requires extra step (Nitro

Methoxy substitution).
High cost of reagents (DIAD/PPh3) or harsh acid.Requires strict anhydrous conditions.

Deep Dive: The Nitro-Pyridine Route (Stability Focus)

This approach is the most robust industrial alternative. Instead of using the electron-rich (and therefore unstable) 4-methoxy pyridine, the synthesis utilizes 2-chloromethyl-3,5-dimethyl-4-nitropyridine . The electron-withdrawing nitro group prevents self-alkylation, making the intermediate stable at room temperature. The methoxy group is introduced after the coupling to the benzimidazole.

Mechanistic Pathway[2][4][5][6][7][8][9]
  • Coupling: 2-Chloromethyl-4-nitropyridine + 2-Mercapto-5-methoxybenzimidazole

    
    Nitro-Sulfide Intermediate .
    
  • Substitution: Nitro-Sulfide + NaOMe

    
    Methoxy-Sulfide (Pyrmetazole) .
    
  • Oxidation: Pyrmetazole

    
     Omeprazole.[2]
    
Experimental Protocol

Step 1: Coupling

  • Dissolve 2-mercapto-5-methoxybenzimidazole (1.0 eq) in ethanol containing NaOH (2.0 eq).

  • Add 2-chloromethyl-3,5-dimethyl-4-nitropyridine (1.0 eq) dissolved in ethanol.

  • Reflux for 2–3 hours. Monitor by TLC for disappearance of the pyridine.

  • Cool and isolate the Nitro-Sulfide intermediate (Yellow solid).

Step 2: Methoxylation

  • Suspend the Nitro-Sulfide in methanol.

  • Add sodium methoxide (NaOMe, 3.0 eq) solution.

  • Reflux for 4–6 hours. The color typically shifts as the nitro group is displaced.

  • Quench with water, neutralize with acetic acid, and extract/crystallize the Pyrmetazole precursor.

Deep Dive: The Hydroxymethyl Direct Route (Green Chemistry)

This route utilizes 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine , the direct precursor to the chloromethyl compound. By avoiding the chlorination step (thionyl chloride), this method eliminates hazardous waste streams and the handling of unstable alkyl chlorides.

Method A: Mitsunobu Coupling

Best for small-scale, high-value synthesis where purity is paramount.

Protocol:

  • Charge a reactor with 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq), 2-mercapto-5-methoxybenzimidazole (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in dry THF.

  • Cool to 0°C under nitrogen.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Concentrate and purify via column chromatography (to remove PPh3 oxide) or selective crystallization.

Deep Dive: In-Situ Sulfonate Activation (Process Efficiency)

For industrial scalability, isolating the unstable chloromethyl hydrochloride is a bottleneck. The "In-Situ" method generates a reactive sulfonate ester (Mesylate or Tosylate) which reacts immediately with the thiol.

Experimental Protocol
  • Activation: Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq) in Dichloromethane (DCM) with Triethylamine (1.5 eq).

  • Cool to -10°C. Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Stir for 30 mins. Do not isolate.

  • Coupling: In a separate vessel, prepare the sodium salt of 2-mercapto-5-methoxybenzimidazole (1.0 eq) in water/phase-transfer catalyst (TBAB) or methanol.

  • Add the activated Mesylate solution to the Thiolate solution rapidly.

  • Stir at 25°C for 2 hours.

  • Separate phases; the organic layer contains the coupled sulfide (Pyrmetazole).

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence between the Standard Route (center), the Nitro Route (left), and the Direct/In-Situ Route (right).

Omeprazole_Pathways Start Precursor: 2,3,5-Trimethylpyridine N-Oxide Std_Inter Standard Intermediate: 2-Chloromethyl-4-methoxy-... (Unstable/Vesicant) Start->Std_Inter 1. Nitration 2. Methoxylation 3. Chlorination Nitro_Inter Alternative A: 2-Chloromethyl-4-NITRO-... Start->Nitro_Inter 1. Nitration 2. Chlorination (No Methoxylation yet) Hydroxy_Inter Alternative B/C: 2-Hydroxymethyl-4-methoxy-... Start->Hydroxy_Inter Hydrolysis of Acetate Pyrmetazole Pyrmetazole (Sulfide) Std_Inter->Pyrmetazole + Benzimidazole (Standard Coupling) Nitro_Sulfide Nitro-Sulfide Intermediate Nitro_Inter->Nitro_Sulfide + Benzimidazole Nitro_Sulfide->Pyrmetazole + NaOMe (Nitro Displacement) Activated_Inter In-Situ Activated Species (Mesylate or Mitsunobu Complex) Hydroxy_Inter->Activated_Inter + MsCl or PPh3/DIAD Activated_Inter->Pyrmetazole + Benzimidazole Benzimidazole Reagent: 2-Mercapto-5-methoxybenzimidazole Omeprazole FINAL PRODUCT: Omeprazole Pyrmetazole->Omeprazole Oxidation (mCPBA)

Caption: Comparative workflow showing the Standard Chloromethyl route versus the Nitro-Pyridine (Stability) and Hydroxymethyl (Green/In-Situ) alternatives.

References

  • Lindberg, P., et al. (1990).[1] "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54. Link

  • Saini, S., et al. (2019).[4][5][6] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review." International Journal of PharmTech Research, 12(3), 57-70.[4][5] Link

  • European Patent EP0484265A1. (1992). "Process for the preparation of omeprazole." (Describes the Nitro-Pyridine route). Link

  • BenchChem Application Note. (2025). "Synthesis of Omeprazole: A Detailed Protocol." (Standard Chloromethyl protocols). Link

  • Kohl, B., et al. (1992). "H+/K+-ATPase Inhibitors: Synthesis and Structure-Activity Relationships of Pantoprazole and Related Compounds." Journal of Medicinal Chemistry, 35, 1049-1057. (Context on pyridine coupling chemistry). Link

Sources

A Comparative Guide to the Synthesis of Substituted Pyridines: Classical versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, making the efficient synthesis of its substituted derivatives a paramount objective for synthetic chemists.[1] This guide provides an in-depth comparison of seminal and contemporary synthetic routes to substituted pyridines, offering a critical analysis of their mechanisms, scope, and practical applications. We will delve into the intricacies of classical condensation reactions and contrast them with the precision and versatility of modern transition-metal-catalyzed cross-coupling methods.

I. Classical Condensation Strategies: Building the Pyridine Ring

For over a century, the construction of the pyridine ring has relied on robust condensation reactions of carbonyl compounds with a nitrogen source.[2] These methods, while foundational, often require specific starting materials and can have limitations in terms of substrate scope and regioselectivity.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][4] The driving force for this final step is the formation of the stable aromatic ring.[3]

Mechanism: The reaction is believed to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester equivalent.[5][6] A subsequent Michael addition, followed by cyclization and dehydration, yields the dihydropyridine intermediate.[5]

Hantzsch_Mechanism

Advantages:

  • Well-established and reliable for the synthesis of symmetrically substituted pyridines.[2]

  • Utilizes readily available and inexpensive starting materials.

Limitations:

  • Often requires harsh reaction conditions and long reaction times.[3]

  • The final oxidation step can sometimes lead to side products.

  • Primarily yields symmetrically substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step approach to substituted pyridines, involving the condensation of an enamine with an ethynylketone.[7][8] This reaction leads to an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish a 2,3,6-trisubstituted pyridine.[7]

Mechanism: The initial step is a conjugate addition of the enamine to the ethynylketone. The resulting intermediate undergoes a thermal E/Z isomerization, which is followed by a cyclodehydration to form the aromatic pyridine ring.[7]

Bohlmann_Rahtz_Workflow

Advantages:

  • Provides access to a different substitution pattern compared to the Hantzsch synthesis.

  • Modifications, such as acid catalysis, can lower the required reaction temperature.[7]

Limitations:

  • The high temperatures required for the cyclodehydration can be a significant drawback.[7]

  • Purification of the aminodiene intermediate is often necessary.[7]

Guareschi-Thorpe Condensation

This method provides a route to 2-pyridones through the condensation of cyanoacetamide with a 1,3-diketone.[9][10] The resulting 2-pyridones can be further functionalized.

Experimental Protocol: A mixture of cyanoacetamide, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a base such as ammonium carbonate in a suitable solvent (e.g., a water/ethanol mixture) is heated.[11][12] Upon cooling, the 2-pyridone product typically precipitates and can be collected by filtration.[11]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[13][14] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate.[13][15]

Mechanism: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[13] This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and dehydrates to yield the final substituted pyridine.[13]

Advantages:

  • Broad substrate scope, tolerating a wide variety of substituents on both the ketone and the α,β-unsaturated carbonyl compound.[13]

  • Generally provides good yields.[16]

Limitations:

  • The synthesis of the initial α-pyridinium methyl ketone salt is an additional step.

Ciamician-Dennstedt Rearrangement

This reaction describes the ring expansion of pyrrole to a 3-halogenated pyridine upon treatment with a dihalocarbene, typically generated from chloroform and a strong base.[17][18]

Mechanism: Dichlorocarbene, formed in situ, adds to the pyrrole ring to form an unstable dihalocyclopropane intermediate.[18] This intermediate then undergoes a rearrangement to yield the 3-halopyridine.[17][18]

II. Modern Approaches: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of substitution patterns.[19][20] These methods often involve the functionalization of pre-existing pyridine rings or the construction of the ring through cycloaddition reactions.[19][21]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds and has been extensively applied to the synthesis of aryl-substituted pyridines.[22][23] This palladium-catalyzed reaction couples a halopyridine with an arylboronic acid.[22]

Typical Experimental Conditions:

  • Catalyst: A palladium source such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.[22][23]

  • Base: A base like potassium carbonate or potassium phosphate is required.[22]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used.[22]

  • Temperature: Reactions are typically heated, often between 65-100 °C.[22][23]

Advantages:

  • Excellent functional group tolerance.[22]

  • Commercially available starting materials.

  • Generally provides good to excellent yields.[22]

Limitations:

  • The presence of labile protons in the starting materials can sometimes be problematic.[22]

  • The cost of the palladium catalyst can be a consideration for large-scale synthesis.

Suzuki_Coupling_Workflow

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds, enabling the synthesis of aminopyridines from halopyridines and amines.[24][25]

Advantages:

  • Provides a direct route to a wide variety of secondary and tertiary aminopyridines.[26]

  • Tolerates a broad range of amine coupling partners.

Limitations:

  • Certain functional groups, like azo groups, can act as catalyst poisons.[25]

  • Strong bases used in the reaction may not be compatible with all substrates.[25]

III. Comparative Analysis

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis Multicomponent reaction of aldehyde, β-ketoester, and ammonia.[3]Inexpensive starting materials, good for symmetrical pyridines.[2]Harsh conditions, often low yields, requires oxidation.[3]Variable, can be low to moderate.
Bohlmann-Rahtz Synthesis Condensation of enamine and ethynylketone.[7]Access to 2,3,6-trisubstituted pyridines.[7]High temperatures, intermediate purification often needed.[7]Moderate to good.
Guareschi-Thorpe Condensation Condensation of cyanoacetamide and 1,3-diketone.[10]Direct route to 2-pyridones.[10]Limited to 2-pyridone synthesis.Good to excellent.[12]
Kröhnke Synthesis Reaction of α-pyridinium methyl ketone salt and α,β-unsaturated carbonyl.[13]Broad substrate scope, good yields.[13][16]Requires pre-synthesis of the pyridinium salt.Good.[16]
Ciamician-Dennstedt Rearrangement Ring expansion of pyrrole with a dihalocarbene.[17]Unique transformation to 3-halopyridines.Use of strong base and chloroform.Variable.
Suzuki-Miyaura Coupling Pd-catalyzed coupling of halopyridine and arylboronic acid.[22]Excellent functional group tolerance, high yields.[22]Catalyst cost, sensitivity to labile protons.[22]Moderate to good.[22][27]
Buchwald-Hartwig Amination Pd-catalyzed coupling of halopyridine and amine.[25]Direct synthesis of aminopyridines, broad amine scope.[26]Catalyst poisoning, base incompatibility.[25]Good to excellent.

IV. Conclusion

The synthesis of substituted pyridines has evolved significantly, with classical condensation reactions providing a solid foundation and modern transition-metal-catalyzed methods offering unparalleled precision and efficiency. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. For the synthesis of highly functionalized and complex pyridine derivatives, modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are often the methods of choice in contemporary drug discovery and development.[28] However, the classical methods remain valuable for their simplicity and cost-effectiveness in specific applications.

V. References

  • Ciamician, G. L., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153–1163. [Link]

  • Katritzky, A. R., & Rachwal, S. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. [Link]

  • Verma, A., & Kumar, S. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(45), 29291-29322. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Singh, R., & Kaur, H. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 13-24. [Link]

  • Heller, B. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Accounts of Chemical Research, 40(12), 1325-1335. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, e202401672. [Link]

  • Wikipedia. (2026). Hantzsch pyridine synthesis. [Link]

  • Kaur, P., & Singh, G. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. [Link]

  • Gupta, R., & Gupta, A. (2005). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry, 44B, 1973-1994. [Link]

  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 30(47), e202401672. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Overview. [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Chemistry School. (n.d.). Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Wiley Online Library. (n.d.). Kröhnke Pyridine Synthesis. [Link]

  • Wiley Online Library. (n.d.). Ciamician-Dennstedt Rearrangement. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • ResearchGate. (2024). Ciamician-Dennstedt rearrangement reaction: background and development. [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Most common synthetic strategies for the synthesis of pyridines. [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • YouTube. (2024). Ciamician Dennstedt Reaction Mechanism Important Rearrangement Reaction for CSIR & GATE Exam. [Link]

  • Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical Reviews, 3(3), 209-237. [Link]

  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • ACS Publications. (2016). Route to Highly Substituted Pyridines. [Link]

  • Organic Chemistry. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • RSC Publishing. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • University of Leeds. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • ACS Publications. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

Sources

Comparative Guide: Biological Profiling of 4-(Chloromethyl)-2-methoxy-6-methylpyridine Derivatives (Omeprazole Class)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Scaffold as a pH-Dependent Switch

The compound 4-(Chloromethyl)-2-methoxy-6-methylpyridine is not merely a reagent; it is the structural architect of the Omeprazole and Esomeprazole class of Proton Pump Inhibitors (PPIs). In medicinal chemistry, this specific substitution pattern (2-methoxy, 6-methyl) is engineered to tune the pKa of the pyridine nitrogen to approximately 4.0 .

This tuning is the "biological switch" that allows the derivative drugs to remain inactive at physiological pH (7.4) but become rapidly protonated and activated within the highly acidic environment (pH < 1.0) of the parietal cell secretory canaliculus.

This guide compares the biological activity of this specific scaffold's derivatives (Omeprazole/Esomeprazole) against:

  • Ranitidine (H2 Receptor Antagonist - Historic Standard)

  • Vonoprazan (Potassium-Competitive Acid Blocker - Next Gen)

Mechanism of Action: The Sulfenamide Cycle

The biological activity of this pyridine derivative relies on a cascade reaction known as the Sulfenamide Cycle . The drug is a pro-drug. It requires acid-catalyzed rearrangement to form the active species that covalently binds to the H+/K+ ATPase enzyme.

DOT Diagram: The Acid-Activation Cascade

SulfenamideCycle Prodrug Omeprazole (Pro-Drug) Protonation Pyridine N-Protonation (pH < 2.0) Prodrug->Protonation Accumulates in Parietal Cell Spiro Spiro-Meisenheimer Intermediate Protonation->Spiro Nucleophilic Attack by Benzimidazole N Sulfenic Sulfenic Acid (Transient) Spiro->Sulfenic Ring Opening Sulfenamide Cyclic Sulfenamide (Active Electrophile) Sulfenic->Sulfenamide Dehydration Binding Covalent Disulfide Bond (Cys813 on H+/K+ ATPase) Sulfenamide->Binding Irreversible Inhibition

Figure 1: The activation pathway of the 4-(Chloromethyl)-2-methoxy-6-methylpyridine derivative (Omeprazole). The specific pyridine substituents ensure this reaction only occurs in high acid.

Comparative Biological Activity[1]

Efficacy Profiles: PPIs vs. Alternatives

The following data summarizes the suppression of intragastric acidity. The "Omeprazole Derivative" refers to the standard 20mg dose of the final drug synthesized from the title intermediate.

ParameterRanitidine (H2RA)Omeprazole (Pyridine Derivative)Vonoprazan (P-CAB)
Target H2 Histamine ReceptorH+/K+ ATPase (Covalent)H+/K+ ATPase (Ionic)
Binding Type ReversibleIrreversible (Covalent) Reversible (K+ Competitive)
Onset of Action Fast (1 hr)Slow (3-5 days for steady state) Very Fast (Day 1)
Acid Suppression (pH > 4) ~8-10 hours/day~12-16 hours/day ~18-24 hours/day
pKa (Pyridine N) N/A~4.0 (Critical for accumulation) ~9.3 (Accumulates heavily)
Metabolism CYP450 (Minor)CYP2C19 (Major) CYP3A4 (Major)

Key Insight: The Omeprazole derivative is superior to Ranitidine because it shuts down the final step of acid secretion (the pump), whereas Ranitidine only blocks one stimulus pathway (Histamine). However, Vonoprazan outperforms the Omeprazole derivative because it does not require acid activation and binds the pump immediately.

Stability and Selectivity Data

The 2-methoxy and 6-methyl groups on the pyridine ring are not just for potency; they provide chemical stability at neutral pH.

  • Stability at pH 7.4:

    
     hours (Stable in blood/plasma).
    
  • Stability at pH 1.0:

    
     minutes (Rapid conversion to active sulfenamide).
    

Experimental Protocols

Synthesis Validation: Coupling the Pyridine

Objective: To synthesize the sulfide intermediate (Pyrmetazole) from 4-(Chloromethyl)-2-methoxy-6-methylpyridine. This validates the reactivity of the chloromethyl group.

Reagents:

  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (1.0 eq)

  • 2-Mercapto-5-methoxybenzimidazole (1.1 eq)

  • NaOH (2.2 eq)

  • Solvent: Ethanol/Water (9:1)

Protocol:

  • Dissolution: Dissolve 2-Mercapto-5-methoxybenzimidazole in NaOH/EtOH solution at 50°C.

  • Addition: Cool to 20°C. Add 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride portion-wise over 30 minutes. Note: The chloromethyl group is highly electrophilic; maintain temperature <25°C to prevent hydrolysis to the alcohol.

  • Reaction: Stir for 3 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup: Precipitate by adding water. Filter the solid (Pyrmetazole).

  • Yield Check: Expected yield >90%. Melting point: 112-114°C.

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To quantify the IC50 of the activated derivative.

Protocol:

  • Enzyme Prep: Isolate gastric vesicles from rabbit/hog gastric mucosa via differential centrifugation.

  • Acid Activation (Crucial Step): The Omeprazole derivative must be pre-incubated in acidic buffer (pH 1.0) for 30 minutes to generate the active sulfenamide. Without this step, IC50 values will be artificially high.

  • Assay Reaction:

    • Mix Enzyme (5 µg) + Pre-activated Drug + Buffer (pH 7.4, containing ATP, Mg2+, K+).

    • Incubate at 37°C for 30 minutes.

  • Detection: Measure inorganic phosphate (Pi) release using Malachite Green reagent.

  • Calculation:

    
     for Omeprazole should be in the range of 0.2 - 0.6 µM .
    

Visualizing the Synthesis Workflow

SynthesisWorkflow Start1 4-(Chloromethyl)-2-methoxy- 6-methylpyridine HCl Coupling Coupling Reaction (NaOH, EtOH, 25°C) Start1->Coupling Start2 2-Mercapto-5-methoxy benzimidazole Start2->Coupling Intermediate Pyrmetazole (Sulfide) (Inactive Precursor) Coupling->Intermediate Nucleophilic Substitution Oxidation Oxidation (mCPBA or H2O2) Intermediate->Oxidation Selective S-Oxidation Product Omeprazole (Sulfoxide Active Drug) Oxidation->Product Final API

Figure 2: Synthetic route transforming the title chloromethyl pyridine into the bioactive Omeprazole.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem. Link

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. International Journal of PharmTech Research, 12(3), 57-70.[2] Link

  • Sakurai, Y., et al. (2019). Systematic review with network meta-analysis: indirect comparison of the efficacy of vonoprazan and proton-pump inhibitors. Alimentary Pharmacology & Therapeutics. Link

  • Shin, J.M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports.
  • SingleCare Medical Review. (2025). Ranitidine vs. Omeprazole: Efficacy and Safety Comparison. Link

Sources

Evaluating the Drug-Likeness of Novel Compounds Derived from 4-(Chloromethyl)-2-methoxy-6-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a novel chemical entity is a critical determinant of its potential for clinical success. It is not merely a measure of a compound's biological activity, but a holistic assessment of its physicochemical and pharmacokinetic properties that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides an in-depth, comparative evaluation of the drug-likeness of novel, synthetically accessible compounds derived from the versatile pyridine scaffold, 4-(Chloromethyl)-2-methoxy-6-methylpyridine. We will explore the rationale behind structural modifications, detail the computational workflows for in silico evaluation, and present a clear comparison to guide early-stage drug development decisions.

The Core Scaffold: 4-(Chloromethyl)-2-methoxy-6-methylpyridine

The starting scaffold, 4-(Chloromethyl)-2-methoxy-6-methylpyridine, presents a reactive "handle" – the chloromethyl group – that is amenable to a variety of nucleophilic substitution reactions. This allows for the systematic introduction of diverse functional groups, enabling the modulation of key physicochemical properties that influence drug-likeness. The pyridine ring itself is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2]

Rationale for Derivatization: A Strategic Approach to Optimizing Drug-Likeness

The primary goal of derivatizing the parent compound is to enhance its drug-like properties by modifying key parameters such as solubility, lipophilicity, and hydrogen bonding capacity. The chloromethyl group is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of nucleophiles.[3][4] For this guide, we will focus on three synthetically straightforward and informative derivatizations:

  • Derivative 1: The Amine (A-1) - Introduction of a primary amine to create 4-(Aminomethyl)-2-methoxy-6-methylpyridine. This is expected to increase the hydrogen bond donor count and potentially improve aqueous solubility.

  • Derivative 2: The Ether (E-2) - Formation of a methoxy ether to yield 4-(Methoxymethyl)-2-methoxy-6-methylpyridine. This modification can subtly alter lipophilicity and polarity.

  • Derivative 3: The Thioether (T-3) - Creation of a methyl thioether, resulting in 4-((Methylthio)methyl)-2-methoxy-6-methylpyridine. The introduction of a sulfur atom can impact metabolic stability and lipophilicity.

G parent 4-(Chloromethyl)-2-methoxy-6-methylpyridine amine amine parent->amine Nucleophilic Substitution (e.g., NH3) ether ether parent->ether Williamson Ether Synthesis (e.g., NaOCH3) thioether thioether parent->thioether Thiolate Substitution (e.g., NaSCH3)

Computational Drug-Likeness Evaluation: A Multiparameter Approach

A thorough in silico assessment of drug-likeness extends beyond simple rules of thumb and incorporates a broader spectrum of ADMET properties.[5][6] Our evaluation workflow integrates the foundational principles of Lipinski's Rule of Five with a conceptual overview of a comprehensive ADMET profile.

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Developed by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to predict the likelihood of a compound having good oral absorption and permeation.[7][8][9][10] The rules state that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[8]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[8]

  • A molecular mass of less than 500 daltons.[8]

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.[8]

Compounds that violate more than one of these rules may have issues with oral bioavailability.

Comparative Analysis of Physicochemical Properties

To provide a quantitative comparison, we utilized the SwissADME web server to calculate the key physicochemical properties for our parent compound and its three derivatives.[10][11][12][13]

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
Parent Compound 171.622.15020
Derivative A-1 (Amine) 152.191.03130
Derivative E-2 (Ether) 167.211.48030
Derivative T-3 (Thioether) 183.272.03020

Analysis of the Data:

All four compounds, including the parent scaffold, exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. This suggests that from a fundamental physicochemical standpoint, they all possess a favorable profile for oral drug development.

  • Derivative A-1 (Amine) shows a decrease in molecular weight and logP, indicating increased polarity and potentially better aqueous solubility. The introduction of the amine group also adds a hydrogen bond donor, which could be beneficial for target engagement.

  • Derivative E-2 (Ether) has a slightly increased molecular weight and a lower logP compared to the parent, suggesting a modest increase in polarity. The additional oxygen atom increases the hydrogen bond acceptor count.

  • Derivative T-3 (Thioether) exhibits a higher molecular weight and a logP value comparable to the parent compound. The sulfur atom does not contribute to the hydrogen bond acceptor count in this model.

Conceptual ADMET Profiling: Beyond Lipinski's Rules

While Lipinski's rules are a valuable starting point, a more comprehensive in silico ADMET assessment is necessary to identify potential liabilities early in the drug discovery process.[14][15][16] Modern computational tools can predict a wide array of properties, including:

  • Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted to estimate how well a compound will be absorbed from the gut.

  • Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how a compound will be distributed throughout the body.

  • Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound, providing insights into potential drug-drug interactions and metabolic stability.

  • Excretion: Predictions of renal clearance can help to estimate how a compound will be eliminated from the body.

  • Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

G start Novel Compound (SMILES String) lipinski Lipinski's Rule of Five (MW, logP, HBD, HBA) start->lipinski admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) start->admet decision Drug-Likeness Assessment (Go/No-Go Decision) lipinski->decision admet->decision

Experimental Protocols: A Guide to In Silico and Synthetic Methodologies

Protocol for Computational Drug-Likeness Evaluation using SwissADME
  • Navigate to the SwissADME web server. [10][11][12][13]

  • Input the molecular structure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each compound.

      • Parent Compound: Cc1cc(cc(n1)OC)CCl

      • Derivative A-1: Cc1cc(cc(n1)OC)CN

      • Derivative E-2: Cc1cc(cc(n1)OC)COC

      • Derivative T-3: Cc1cc(cc(n1)OC)CSC

    • Enter the SMILES string into the input box on the SwissADME homepage.

  • Run the prediction: Click the "Run" button to initiate the calculations.

  • Analyze the results: The output page will provide a comprehensive list of calculated properties. Locate the "Lipinski" section to view the parameters and any violations. Explore other sections such as "Pharmacokinetics" and "Drug-likeness" for a more detailed analysis.

General Synthetic Protocols for Derivative Synthesis

The following are generalized, conceptual protocols for the synthesis of the proposed derivatives. Specific reaction conditions may require optimization.

4.2.1. Synthesis of Derivative A-1 (Amine)

This can be achieved via nucleophilic substitution with an amine source. A common method is the Gabriel synthesis to avoid over-alkylation.[14][17]

  • Step 1: Phthalimide Alkylation: React 4-(Chloromethyl)-2-methoxy-6-methylpyridine with potassium phthalimide in a polar aprotic solvent like DMF.

  • Step 2: Hydrolysis: Treat the resulting N-alkylated phthalimide with hydrazine hydrate or aqueous acid to liberate the primary amine.

4.2.2. Synthesis of Derivative E-2 (Ether)

The Williamson ether synthesis is a classic and reliable method for this transformation.[10][18][19]

  • Step 1: Alkoxide Formation: Prepare sodium methoxide by reacting sodium metal with methanol.

  • Step 2: Nucleophilic Substitution: React the 4-(Chloromethyl)-2-methoxy-6-methylpyridine with the freshly prepared sodium methoxide in methanol or another suitable solvent.

4.2.3. Synthesis of Derivative T-3 (Thioether)

This synthesis is analogous to the Williamson ether synthesis, using a thiolate nucleophile.[15][20]

  • Step 1: Thiolate Formation: Prepare sodium thiomethoxide by reacting methanethiol with a base like sodium hydroxide.

  • Step 2: Nucleophilic Substitution: React the 4-(Chloromethyl)-2-methoxy-6-methylpyridine with sodium thiomethoxide in a polar aprotic solvent.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the drug-likeness of novel compounds derived from 4-(Chloromethyl)-2-methoxy-6-methylpyridine. Our in silico analysis reveals that the parent compound and the proposed amine, ether, and thioether derivatives all exhibit favorable physicochemical properties according to Lipinski's Rule of Five. This suggests that this scaffold is a promising starting point for the development of orally bioavailable drug candidates.

The derivatization strategy allows for the fine-tuning of properties like polarity and hydrogen bonding potential, which can be crucial for optimizing biological activity and pharmacokinetic profiles. The next logical steps in a drug discovery campaign would involve the actual synthesis of these and other derivatives, followed by in vitro ADMET assays to validate the computational predictions. Furthermore, biological screening against relevant targets would be necessary to identify lead compounds for further optimization. By integrating computational and synthetic chemistry at an early stage, researchers can more efficiently navigate the complex landscape of drug discovery and increase the probability of developing safe and effective medicines.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved February 26, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Thioether. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved February 26, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). admetmesh.scbdd.com. Retrieved February 26, 2026, from [Link]

  • pkCSM. (n.d.). Biosig Lab. Retrieved February 26, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Synthesis of Amines. (n.d.). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Thioethers from Alkyl Halides. (n.d.). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Ethers From Alkenes and Alkyl Halides. (n.d.). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • SwissDrugDesign. (n.d.). Molecular Modelling Group. Retrieved February 26, 2026, from [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • 4-(chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (C8H10ClNO). (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2025). The Royal Society of Chemistry. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • 2-(Chloromethyl)-6-methylpyridine. (n.d.). CAS Common Chemistry. Retrieved February 26, 2026, from [Link]

  • 4-Chloro-2-methylpyridine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 4-(Chloromethyl)pyridine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 2-(chloromethyl)-4-methoxy-6-methylpyridine hydrochloride (C8H10ClNO). (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

  • 4-(chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (C8H10ClNO). (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. (2016). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (1989). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • In silico ADME/T modelling for rational drug design. (2015). Quarterly Reviews of Biophysics, 48(4), 458-515. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. Retrieved February 26, 2026, from [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2010). The Journal of Organic Chemistry, 75(11), 3896-3899. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (2024). Current Medicinal Chemistry, 31(22), 3380-3396. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(Chloromethyl)-2-methoxy-6-methylpyridine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Immediate Hazard Directive: 4-(Chloromethyl)-2-methoxy-6-methylpyridine is a reactive alkylating agent and a corrosive intermediate. The primary safety risks stem from the chloromethyl moiety (-CH₂Cl) , which is highly electrophilic. Upon contact with biological tissue, it can alkylate DNA and proteins, and upon contact with moisture, it hydrolyzes to release hydrochloric acid (HCl).

Do not treat this simply as a "standard organic solid." It combines the acute corrosivity of an acid halide with the systemic toxicity potential of a pyridine derivative.

Hazard Profiling & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury.

FeatureHazard MechanismCritical Safety Implication
Chloromethyl Group SN2 Alkylation: Reacts rapidly with nucleophiles (DNA bases, enzyme active sites).Vesicant/Blister Agent potential. Skin contact may cause delayed, deep-tissue burns that are difficult to heal.
Hydrolysis Acid Generation: Reacts with ambient moisture or mucous membranes to generate HCl gas.Lachrymator. Inhalation causes immediate respiratory distress. Eye contact causes irreversible corneal damage.
Pyridine Ring Systemic Toxicity: Lipophilic nature facilitates absorption through skin.Double-Gloving is mandatory. Solvents used with this compound (DCM, THF) often permeate standard nitrile gloves, carrying the toxin with them.
Personal Protective Equipment (PPE) Stratification

The following PPE standards are non-negotiable for handling this compound.

A. Hand Protection (The "Double-Barrier" Protocol)

Standard nitrile gloves are insufficient for prolonged handling of solutions.

  • Inner Layer: 4 mil Nitrile (Inspection white/blue). Acts as a sweat barrier and last-resort splash guard.

  • Outer Layer:

    • Solid Handling: 5-8 mil Nitrile (High dexterity).

    • Solution Handling (DCM/Chloroform):Silver Shield (Laminate) or Viton.

    • Why? Chlorinated solvents (common vehicles for this reagent) break through nitrile in <5 minutes. Once the solvent breaches, the dissolved alkylating agent is held against the skin by the glove itself (occlusion effect), maximizing absorption.

B. Respiratory Protection
  • Primary Control: All operations must occur inside a certified chemical fume hood (Face velocity: 0.5 m/s).

  • Secondary Control (Spill/Outside Hood): Full-face respirator with ABEK-P3 combination filters.

    • Note: A half-mask is unsafe because it leaves the eyes exposed to HCl vapors.

C. Eye & Face Protection
  • Mandatory: Chemical splash goggles (indirect venting).

  • Prohibited: Safety glasses (even with side shields). The vapors are lachrymatory; gas-tight protection is required.

  • High Volume (>5g): Add a face shield over the goggles to protect the neck and chin from corrosive splashes.

Visualized Decision Workflows
Figure 1: PPE Selection Matrix

Caption: Logic flow for determining required PPE based on physical state and solvent context.

PPE_Matrix Start Handling 4-(Chloromethyl)-2-methoxy-6-methylpyridine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/THF/DMF) State->Solution SolidPPE Standard PPE: - Double Nitrile Gloves - Goggles - Fume Hood Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Polar Polar Aprotic (DMF, DMSO) SolventCheck->Polar AdvancedPPE CRITICAL PPE: - Silver Shield/Laminate Gloves (Under Nitrile) - Full Face Shield + Goggles - Sash at lowest working height Halogenated->AdvancedPPE Permeation Risk Polar->AdvancedPPE Skin Absorption Risk

[1][2][3]

Operational Protocols
Protocol A: Weighing & Transfer

Goal: Prevent static dispersal of the corrosive solid.

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, cap it, and weigh the closed vial.

  • Static Elimination: Use an ionizing anti-static gun on the spatula and weighing boat. Chloromethyl pyridines are often fluffy solids that fly easily.

  • Transfer: Do not use a metal spatula if the solid is damp/sticky (corrosion risk). Use a disposable polypropylene spatula.

Protocol B: Emergency Spill Response

Goal: Neutralize the alkylating capability immediately.

  • Isolate: Evacuate the immediate area (3-5 meters).

  • PPE Up: Don Silver Shield gloves and a full-face respirator.

  • Cover: Gently cover the spill with a 1:1 mixture of Sodium Carbonate (Na₂CO₃) and Clay Cat Litter .

    • Why? The carbonate neutralizes the HCl generated; the litter absorbs the liquid.

  • Quench: Spray the covered spill lightly with 5% Aqueous Ammonia or 10% Ethanolamine .

    • Mechanism:[1][2][3][4] The amine attacks the chloromethyl group (SN2), converting the toxic alkyl chloride into a benign ammonium salt.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive/Toxic Debris."

Deactivation & Disposal Plan

Never dispose of this active intermediate directly into solvent waste drums. It may react with other waste streams (e.g., azides) or pressurize the drum via HCl evolution.

Figure 2: Chemical Deactivation Workflow

Caption: Step-by-step chemical quenching process to convert the active alkylator into a safe waste stream.

Disposal_Flow Waste Active Waste (Mother Liquor/Residue) QuenchAgent Add Quenching Agent: 10% NH4OH in Methanol OR 1M NaOH Waste->QuenchAgent Stir Stir 2-4 Hours (Monitor Exotherm) QuenchAgent->Stir Check Check pH > 9 Verify TLC (Disappearance of SM) Stir->Check Neutralize Neutralize to pH 7 (Use dil. HCl or NaHCO3) Check->Neutralize Dispose Dispose as Halogenated Organic Waste Neutralize->Dispose

[5] Disposal Procedure:

  • Dilute: Dissolve the residue in methanol or ethanol.

  • Basify: Slowly add 2M Ammonium Hydroxide or 1M NaOH.

    • Caution: This reaction is exothermic. Cool in an ice bath if treating >10g.

  • Verify: Allow to stir for 4 hours. Spot a TLC plate to ensure the UV-active starting material (Chloromethyl pyridine) is consumed.

  • Discard: Once deactivated, the solution can be combined with standard halogenated organic waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72212918, 4-(chloromethyl)-2-methoxy-6-methylpyridine hydrochloride. Retrieved from [Link][6]

  • ECHA (European Chemicals Agency). Substance Information: Chloromethyl pyridines - Classification and Labelling Inventory. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-methoxy-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-methoxy-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.